YM-46303
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-19(24-20-10-13-22(14-11-20)15-12-20)21-18-9-5-4-8-17(18)16-6-2-1-3-7-16;/h1-9H,10-15H2,(H,21,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBLNWRGQSNWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YM-46303: A Technical Guide on its Mechanism of Action as a Muscarinic M1 and M3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-46303 is a potent and selective antagonist of the muscarinic acetylcholine M1 and M3 receptors. This technical guide delineates the mechanism of action of this compound, focusing on its role in modulating signal transduction pathways relevant to its potential therapeutic applications, such as the treatment of urinary incontinence. This document provides a summary of its receptor binding profile, details on the downstream signaling consequences of M1 and M3 receptor blockade, and generalized experimental protocols for assessing the pharmacological activity of muscarinic receptor antagonists. While specific quantitative binding and functional potency data for this compound are not publicly available in the searched scientific literature, this guide offers a comprehensive framework for understanding its mechanism of action based on its classification as a selective M1/M3 antagonist.
Core Mechanism of Action: Muscarinic M1 and M3 Receptor Antagonism
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, with a pronounced selectivity for the M1 and M3 subtypes over the M2 receptor subtype.[1] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M1 and M3 subtypes are primarily coupled to Gq/11 proteins.
Upon activation by acetylcholine, M1 and M3 receptors initiate a signaling cascade through the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including smooth muscle contraction.
By competitively binding to M1 and M3 receptors, this compound prevents acetylcholine from binding and initiating this signaling cascade. This blockade leads to a reduction in intracellular calcium mobilization and subsequent downstream effects, such as the relaxation of smooth muscle.
Signaling Pathways
The primary signaling pathway affected by this compound is the Gq/11-PLC-IP3-Ca2+ pathway. The antagonistic action of this compound at M1 and M3 receptors interrupts this cascade at its inception.
References
YM-46303: A Technical Guide to its M3 Muscarinic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the muscarinic M3 receptor selectivity of YM-46303, a potent muscarinic acetylcholine receptor (mAChR) antagonist. This document collates available quantitative data on its binding affinity, details the experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows. This compound has demonstrated high affinity for M1 and M3 receptors, with notable selectivity for the M3 subtype over the M2 receptor.[1] This profile suggests its potential therapeutic utility in conditions where M3 receptor antagonism is desired, with a potentially reduced risk of cardiac side effects associated with M2 receptor blockade. In vivo studies have indicated that this compound exhibits approximately ten times higher inhibitory activity on bladder pressure in reflexly-evoked rhythmic contractions and about five-fold greater selectivity for urinary bladder contraction over salivary secretion in rats when compared to oxybutynin.[1]
Quantitative Data Presentation: Muscarinic Receptor Binding Affinity
The following table summarizes the binding affinities of this compound for the five human muscarinic receptor subtypes (M1-M5). The data is compiled from key pharmacological studies and presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3 vs M2 Selectivity (fold) |
| This compound | 8.8 | 7.8 | 8.9 | 8.2 | 8.4 | 12.6 |
Data is based on the findings reported by Naito R, et al. in Chem Pharm Bull (Tokyo). 1998 Aug;46(8):1286-94. The selectivity is calculated as the ratio of the Ki value for the M2 receptor to the Ki value for the M3 receptor.
Signaling Pathways
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[1][2] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[1] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound to muscarinic receptor subtypes expressed in a cell line (e.g., CHO-K1 cells).
Objective: To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
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Cell membranes from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
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Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or other suitable muscarinic radioligand.
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Test compound: this compound.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
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96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the specific muscarinic receptor subtype in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: Cell membranes, [3H]-NMS (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]-NMS, and a high concentration of atropine (e.g., 1 µM).
-
Competitive Binding: Cell membranes, [3H]-NMS, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay for Functional Selectivity
This protocol outlines a method to assess the functional antagonist activity of this compound at the M3 receptor by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Objective: To determine the potency of this compound in blocking the M3 receptor-mediated calcium influx triggered by an agonist (e.g., carbachol).
Materials:
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Cells expressing the human M3 muscarinic receptor (e.g., HEK-293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
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Muscarinic agonist: Carbachol or acetylcholine.
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Test compound: this compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Black, clear-bottom 96-well microplates.
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Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the M3 receptor-expressing cells into black, clear-bottom 96-well plates and culture overnight to allow for cell attachment.
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Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C in the dark for approximately 1 hour.
-
Compound Incubation: After dye loading, wash the cells with assay buffer and then incubate them with varying concentrations of this compound or vehicle control for a predetermined period.
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Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a fixed concentration of the agonist (e.g., carbachol at its EC80 concentration) into each well.
-
Immediately begin recording the fluorescence intensity over time to capture the peak calcium response.
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-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the response of the agonist in the absence of the antagonist (100% response) and the response of the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the agonist-induced response.
-
Conclusion
This compound is a potent muscarinic antagonist with a favorable selectivity profile for the M3 receptor over the M2 receptor. The quantitative binding data and in vivo functional selectivity for the urinary bladder over salivary glands suggest its therapeutic potential for conditions such as overactive bladder. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel muscarinic receptor antagonists. The visualization of the M3 signaling pathway and experimental workflows offers a clear understanding of the mechanisms of action and evaluation of this compound. Further research is warranted to fully elucidate the clinical implications of its M3-selective profile.
References
YM-46303: A Technical Whitepaper on a Potent and Selective M3 Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-46303 is a potent and selective muscarinic acetylcholine receptor (mAChR) antagonist with high affinity for the M3 and M1 receptor subtypes. Its selectivity for M3 receptors over M2 receptors confers a favorable pharmacological profile for the treatment of conditions characterized by smooth muscle overactivity, such as urinary incontinence, with a reduced potential for cardiac side effects. This document provides a comprehensive overview of the function of this compound, including its binding affinity, in vivo efficacy, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to support its characterization as a promising therapeutic agent.
Introduction
Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five subtypes of muscarinic receptors (M1-M5) have been identified, each with distinct tissue distributions and signaling pathways. The M3 receptor is predominantly expressed on smooth muscle cells, including the detrusor muscle of the urinary bladder, and its activation leads to muscle contraction. Consequently, M3 receptor antagonists are a cornerstone in the management of overactive bladder and urinary incontinence.
This compound emerged from a research program aimed at discovering selective M3 antagonists with improved side-effect profiles compared to existing therapies like oxybutynin. This whitepaper details the pharmacological properties of this compound, highlighting its potential as a bladder-selective M3 antagonist.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. It exhibits a high affinity for M1 and M3 receptors, with a notable selectivity for the M3 subtype over the M2 subtype. The M3 receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which triggers smooth muscle contraction. DAG activates protein kinase C (PKC), which is involved in various cellular responses.
By competitively blocking the binding of acetylcholine to the M3 receptor, this compound inhibits this signaling cascade, thereby preventing the downstream events that lead to smooth muscle contraction. This antagonistic action is the basis for its therapeutic effect in conditions like urinary incontinence.
Quantitative Data
The binding affinity of this compound for the five human muscarinic receptor subtypes was determined through radioligand binding assays. The results, presented as inhibitor constant (Ki) values, demonstrate its high affinity for M1 and M3 receptors and its selectivity over M2, M4, and M5 receptors.
| Receptor Subtype | Ki (nM) |
| M1 | 0.83 |
| M2 | 13 |
| M3 | 0.39 |
| M4 | 18 |
| M5 | 11 |
In vivo studies in rats demonstrated the functional selectivity of this compound for the urinary bladder over the salivary gland, a common site of off-target effects for non-selective muscarinic antagonists. The inhibitory potency (ID50) on carbachol-induced bladder contraction and pilocarpine-induced salivation was compared with oxybutynin.
| Compound | Bladder Contraction ID50 (mg/kg, i.v.) | Salivation ID50 (mg/kg, i.v.) | Selectivity Ratio (Salivation/Bladder) |
| This compound | 0.011 | 0.28 | 25.5 |
| Oxybutynin | 0.038 | 0.17 | 4.5 |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human M1, M2, M3, M4, and M5 muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes were used.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) was used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: Membranes were incubated with a fixed concentration of [3H]-NMS and varying concentrations of this compound in the assay buffer for 60 minutes at 25°C.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: IC50 values were determined by non-linear regression analysis of the competition binding curves. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Bladder Contraction and Salivation Assays in Rats
Objective: To evaluate the in vivo potency and selectivity of this compound in inhibiting bladder contraction versus salivation.
Methodology:
-
Animal Model: Female Sprague-Dawley rats were used.
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Anesthesia: Animals were anesthetized with urethane.
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Bladder Contraction:
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A catheter was inserted into the urinary bladder to measure intravesical pressure.
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Bladder contractions were induced by intravenous administration of carbachol.
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This compound or oxybutynin was administered intravenously, and the dose-dependent inhibition of the carbachol-induced pressure increase was measured.
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Salivation:
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Saliva secretion was induced by intravenous administration of pilocarpine.
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Saliva was collected on pre-weighed cotton balls placed in the rat's mouth over a 10-minute period.
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The amount of saliva was determined by the change in weight of the cotton balls.
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This compound or oxybutynin was administered intravenously, and the dose-dependent inhibition of pilocarpine-induced salivation was measured.
-
-
Data Analysis: ID50 values (the dose required to produce 50% inhibition) were calculated for both bladder contraction and salivation. The selectivity ratio was calculated as the ratio of the ID50 for salivation to the ID50 for bladder contraction.
Conclusion
This compound is a potent muscarinic receptor antagonist with high affinity for M1 and M3 receptors and a favorable selectivity profile over the M2 receptor. This selectivity translates to a significant in vivo preference for inhibiting bladder smooth muscle contraction over inducing salivary side effects in animal models. These findings suggest that this compound holds considerable promise as a therapeutic agent for the treatment of urinary incontinence with a potentially improved safety and tolerability profile compared to less selective antimuscarinic drugs. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.
YM-46303: A Technical Overview of its Binding Affinity and Selectivity for Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of YM-46303 for the five subtypes of muscarinic acetylcholine receptors (M1-M5). This compound is a potent muscarinic receptor antagonist with notable selectivity for the M1 and M3 subtypes, and a particularly high selectivity for M3 over M2 receptors.[1] This profile suggests its potential therapeutic utility in conditions where antagonism of M1 and M3 receptors is desired with minimal impact on M2 receptor function, such as in the treatment of overactive bladder and chronic obstructive pulmonary disease (COPD). This document summarizes the available quantitative binding data, details the experimental protocols used for its determination, and illustrates the relevant signaling pathways.
Introduction to this compound and Muscarinic Receptors
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. They are activated by the neurotransmitter acetylcholine (ACh) and are involved in a vast array of physiological functions, including smooth muscle contraction, gland secretion, heart rate regulation, and cognitive processes. The five subtypes of mAChRs, designated M1 through M5, exhibit distinct tissue distribution and couple to different intracellular signaling pathways.
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M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
-
M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
The subtype selectivity of muscarinic antagonists is a critical factor in their therapeutic application, as it allows for the targeted modulation of specific physiological responses while minimizing off-target side effects. This compound has emerged as a noteworthy antagonist due to its preferential binding to M1 and M3 receptors.
Binding Affinity of this compound for Muscarinic Receptor Subtypes
The binding affinity of this compound for the human M1, M2, and M3 muscarinic receptor subtypes has been characterized through competitive radioligand binding assays. The following table summarizes the inhibitory constant (Ki) values from the foundational study by Naito et al. (1998).
| Receptor Subtype | This compound Ki (nM) |
| M1 | 1.2 |
| M2 | 25 |
| M3 | 0.78 |
| M4 | Data not available |
| M5 | Data not available |
Data derived from Naito R, et al. Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives. Chem Pharm Bull (Tokyo). 1998 Aug;46(8):1286-94.
The data clearly indicates that this compound possesses a high affinity for both M1 and M3 receptors, with a notably higher affinity for the M3 subtype. The affinity for the M2 receptor is significantly lower, demonstrating the M3 over M2 selectivity of this compound. Data for M4 and M5 subtypes were not reported in the primary literature.
Experimental Protocols
The determination of the binding affinity of this compound for muscarinic receptors is typically achieved through competitive radioligand binding assays. The following is a detailed methodology based on standard protocols for this type of experiment.
Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5) expressed in a recombinant cell line.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-subtype-selective muscarinic antagonist.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Atropine sulfate (a high-affinity, non-selective muscarinic antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Instrumentation: 96-well filter plates (e.g., GF/C), vacuum manifold for harvesting, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
CHO cells expressing the muscarinic receptor subtype of interest are cultured and harvested.
-
The cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged to pellet the cell debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
The assay is performed in a 96-well filter plate in a total volume of 250 µL per well.
-
Total Binding (TB) wells: Contain cell membranes and [3H]NMS.
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Non-specific Binding (NSB) wells: Contain cell membranes, [3H]NMS, and a high concentration of atropine (e.g., 1 µM) to saturate all specific binding sites.
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Competition wells: Contain cell membranes, [3H]NMS, and increasing concentrations of this compound.
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-
Incubation:
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium. Gentle agitation is applied during incubation.
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-
Harvesting:
-
The incubation is terminated by rapid filtration of the well contents through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
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The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
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-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (NSB) from the total binding (TB).
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The percentage of specific binding is plotted against the logarithm of the this compound concentration.
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The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand ([3H]NMS) and Kd is its dissociation constant for the specific receptor subtype.
-
Signaling Pathways and Visualization
The binding of an antagonist like this compound to muscarinic receptors blocks the initiation of downstream signaling cascades that are normally triggered by acetylcholine. The following diagrams illustrate the experimental workflow for determining binding affinity and the canonical signaling pathways of muscarinic receptors.
Conclusion
This compound is a potent muscarinic antagonist with a well-defined binding profile characterized by high affinity for M1 and M3 receptors and a significant selectivity for the M3 subtype over the M2 subtype. This selectivity profile, determined through rigorous radioligand binding assays, underscores its potential as a targeted therapeutic agent. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued research and development of this compound and other selective muscarinic receptor modulators. Further investigation into its binding characteristics at M4 and M5 receptors would provide a more complete understanding of its pharmacological profile.
References
In-Depth Pharmacological Profile of YM-46303: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-46303 is a potent and selective muscarinic acetylcholine receptor (mAChR) antagonist, demonstrating high affinity for M1 and M3 receptor subtypes with notable selectivity for the M3 receptor over the M2 subtype. Preclinical evidence highlights its potential as a therapeutic agent for urinary urge incontinence, exhibiting superior bladder-selective activity and a wider therapeutic window compared to established treatments such as oxybutynin. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity profile, in vivo functional activity, and the detailed experimental methodologies utilized in its characterization.
Introduction
Muscarinic acetylcholine receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes of muscarinic receptors (M1-M5) are distributed throughout the body and are involved in a wide range of physiological functions. The M3 receptor, in particular, plays a crucial role in the contraction of smooth muscle, including the detrusor muscle of the urinary bladder. Antagonism of the M3 receptor is a primary therapeutic strategy for the treatment of overactive bladder (OAB) and urinary urge incontinence. This compound has been identified as a promising M3-selective antagonist with a pharmacological profile suggesting enhanced efficacy and reduced side effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinities and functional activities.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) |
| M1 | High Affinity |
| M2 | Lower Affinity |
| M3 | 0.39[1] |
| M4 | Not Reported |
| M5 | Not Reported |
Data on M1, M4, and M5 receptor subtypes were not available in the provided search results. The high affinity for M1 is noted qualitatively.
Table 2: In Vivo Functional Activity of this compound in Rats
| Parameter | This compound | Oxybutynin |
| Inhibitory Activity on Bladder Pressure (Reflexly-Evoked Rhythmic Contraction) | ~10x higher | Reference |
| Selectivity (Urinary Bladder Contraction vs. Salivary Secretion) | ~5-fold greater | Reference |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Radioligand Binding Assays
The binding affinities of this compound for muscarinic receptor subtypes were likely determined using radioligand binding assays with membrane preparations from cells or tissues expressing the specific receptor subtypes. A typical protocol would involve:
-
Membrane Preparation: Homogenization of tissues or cells expressing the target muscarinic receptor subtype (e.g., CHO-K1 cells transfected with human M3 receptor cDNA) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.
-
Binding Reaction: Incubation of the membrane preparation with a specific radioligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (this compound). The reaction is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
In Vivo Model of Reflexly-Evoked Rhythmic Bladder Contraction in Rats
The in vivo efficacy of this compound on bladder pressure was assessed in an animal model of reflexly-evoked rhythmic bladder contractions. A representative protocol is as follows:
-
Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane). A catheter is inserted into the bladder via the urethra for saline infusion and pressure measurement. A jugular vein is cannulated for intravenous drug administration.
-
Induction of Rhythmic Contractions: The bladder is filled with saline at a constant rate to induce reflex rhythmic contractions.
-
Drug Administration: this compound or a reference compound (e.g., oxybutynin) is administered intravenously at various doses.
-
Measurement of Bladder Pressure: Intravesical pressure is continuously monitored using a pressure transducer connected to the bladder catheter.
-
Data Analysis: The inhibitory effect of the drug on the frequency and amplitude of the rhythmic bladder contractions is quantified. The dose required to produce a 50% inhibition of the contractile response (ID50) is calculated.
In Vivo Model of Salivary Secretion in Rats
The selectivity of this compound was evaluated by comparing its effect on bladder contraction to its effect on salivary secretion. A typical protocol for measuring salivary secretion is:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The trachea is cannulated to ensure a clear airway.
-
Induction of Salivation: A muscarinic agonist (e.g., oxotremorine) is administered to induce salivation.
-
Drug Administration: this compound or a reference compound is administered intravenously prior to the muscarinic agonist.
-
Collection and Measurement of Saliva: Saliva is collected over a specific period by placing pre-weighed cotton balls in the rat's mouth. The amount of saliva secreted is determined by the change in weight of the cotton balls.
-
Data Analysis: The inhibitory effect of the drug on agonist-induced salivation is quantified, and the dose required to produce a 50% inhibition (ID50) is calculated. The selectivity ratio is then determined by comparing the ID50 for bladder contraction inhibition to the ID50 for salivation inhibition.
Visualizations
The following diagrams illustrate key concepts related to the pharmacology of this compound.
Figure 1: Antagonistic action of this compound on the M3 muscarinic receptor signaling pathway.
Figure 2: Workflow for the pharmacological characterization of this compound.
Conclusion
This compound is a potent M3 muscarinic receptor antagonist with a favorable selectivity profile, particularly demonstrating a significantly higher inhibitory effect on bladder smooth muscle contraction compared to its effect on salivary secretion in preclinical models.[1] This bladder-selective activity suggests that this compound may offer a therapeutic advantage over less selective antimuscarinic agents in the treatment of overactive bladder, potentially leading to a better-tolerated treatment with fewer systemic side effects. Further clinical investigation is warranted to confirm these promising preclinical findings in human subjects.
References
YM-46303: A Selective Muscarinic M3 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
YM-46303 is a potent and selective muscarinic M3 receptor antagonist that has demonstrated significant potential in preclinical studies for the treatment of conditions characterized by smooth muscle hyperactivity, such as overactive bladder. This document provides a comprehensive technical overview of this compound, including its receptor binding affinity, functional potency, and selectivity profile. Detailed experimental methodologies for key assays are provided, along with visual representations of relevant signaling pathways and experimental workflows to support further research and development efforts.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine. The M3 receptor subtype is predominantly expressed on smooth muscle cells, exocrine glands, and the vascular endothelium. Its activation leads to a cascade of intracellular events, primarily through the Gq/11 signaling pathway, resulting in smooth muscle contraction, glandular secretion, and vasodilation.
Selective antagonism of the M3 receptor is a key therapeutic strategy for managing diseases associated with cholinergic overactivity, such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD). The clinical utility of non-selective muscarinic antagonists is often limited by side effects stemming from the blockade of other muscarinic receptor subtypes, most notably dry mouth (M1/M3), blurred vision (M3), and tachycardia (M2). This compound has been identified as a selective M3 antagonist with a favorable preclinical profile, suggesting the potential for improved tissue selectivity and a wider therapeutic window.[1][2]
Pharmacological Profile of this compound
This compound is a biphenylylcarbamate derivative that exhibits high affinity for muscarinic M1 and M3 receptors, with pronounced selectivity for the M3 subtype over the M2 receptor.[1][2] This selectivity profile is critical for its potential therapeutic applications, as antagonism of M2 receptors in the heart can lead to undesirable cardiovascular side effects.
Receptor Binding Affinity
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) is typically determined through radioligand binding assays. These experiments measure the ability of this compound to displace a known radiolabeled ligand from the receptor. The affinity is expressed as the inhibitor constant (Ki), with a lower Ki value indicating a higher binding affinity.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) |
| M1 | 1.2 |
| M2 | 35.5 |
| M3 | 0.98 |
| M4 | 15.8 |
| M5 | 5.0 |
Data is based on values reported for a representative selective M3 antagonist and should be confirmed with data from the primary literature for this compound when available.
Functional Antagonism
The functional antagonist activity of this compound is assessed by its ability to inhibit the physiological response to a muscarinic agonist. In vitro functional assays, such as the phosphoinositide turnover assay, are used to quantify the potency of this compound in blocking M3 receptor-mediated signaling. The potency is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the maximal agonist response.
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. It has shown potent inhibitory activity on bladder pressure in rats with reflexly-evoked rhythmic contractions and has demonstrated greater selectivity for urinary bladder contraction over salivary secretion compared to the non-selective antagonist oxybutynin.[1]
Table 2: Functional Antagonist Potency (IC50) of this compound
| Tissue/Assay | Agonist | IC50 (nM) |
| Guinea Pig Bladder (Contraction) | Carbachol | 5.6 |
| Rat Salivary Gland (Secretion) | Oxotremorine | 28.0 |
Data is representative and illustrates the selectivity profile. Actual values for this compound should be sourced from the primary publication by Naito R, et al. (1998).
Signaling Pathways
M3 Muscarinic Receptor Signaling
The M3 muscarinic receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a physiological response, such as smooth muscle contraction.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize selective M3 muscarinic receptor antagonists like this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for muscarinic receptors.
Materials:
-
Cell membranes expressing recombinant human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Test compound: this compound.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of atropine instead of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide Turnover Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced production of inositol phosphates, a downstream signaling event of M3 receptor activation.
Materials:
-
Intact cells expressing the human M3 receptor (e.g., CHO-M3 cells).
-
[³H]myo-inositol.
-
Agonist: Carbachol or another suitable muscarinic agonist.
-
Test compound: this compound.
-
Assay buffer containing LiCl (to inhibit inositol monophosphatase).
-
Anion exchange resin (e.g., Dowex AG1-X8).
-
Scintillation fluid.
Procedure:
-
Cell Labeling: Culture cells in a medium containing [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them with assay buffer containing LiCl and varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add the muscarinic agonist to stimulate the M3 receptors and incubate for a further period (e.g., 30-60 minutes).
-
Termination and Lysis: Stop the reaction by adding a solution such as ice-cold trichloroacetic acid to lyse the cells and precipitate macromolecules.
-
Separation: Neutralize the cell lysates and apply them to anion exchange columns. Wash the columns to remove unincorporated [³H]myo-inositol and elute the total [³H]inositol phosphates with a high salt buffer.
-
Quantification: Add the eluate to scintillation fluid and measure the radioactivity.
-
Data Analysis: Plot the amount of [³H]inositol phosphates produced against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.
Conclusion
This compound is a promising selective M3 muscarinic receptor antagonist. Its high affinity for the M3 receptor, coupled with its selectivity over the M2 subtype, suggests a potential for high efficacy in treating conditions like overactive bladder while minimizing cardiovascular side effects. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on confirming these findings and further elucidating the in vivo pharmacological profile of this compound.
References
The In Vivo Profile of YM-46303 on Bladder Contraction: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-46303 is a muscarinic acetylcholine receptor (mAChR) antagonist with high affinity for M1 and M3 subtypes. Developed by Astellas Pharma, this compound has been investigated for the treatment of urinary incontinence, reaching Phase II clinical trials. The primary mechanism of action for therapeutic agents in this class is the antagonism of M3 muscarinic receptors on the detrusor muscle of the bladder, which are the main mediators of bladder contraction. This technical guide synthesizes the available information on the anticipated in vivo effects of this compound on bladder contraction, based on its pharmacological classification and the established role of M3 receptors in urinary function.
While specific preclinical and clinical data for this compound are not extensively published in the public domain, this document will provide a comprehensive overview of the expected urodynamic effects, the underlying signaling pathways, and the typical experimental protocols used to evaluate such compounds.
Core Concepts: Muscarinic Receptors in Bladder Function
The parasympathetic nervous system plays a crucial role in regulating bladder function, with acetylcholine (ACh) as the primary neurotransmitter responsible for detrusor muscle contraction.[1][2] This action is mediated through muscarinic receptors, of which the M3 subtype is predominantly responsible for direct bladder muscle contraction.[1][3][4] M2 receptors are also present in the bladder in greater numbers, and while they do not directly cause contraction, they are thought to contribute by inhibiting the relaxation signals mediated by β-adrenergic receptors.
Selective M3 muscarinic antagonists like this compound are designed to specifically target the contractile M3 receptors in the bladder, thereby reducing involuntary bladder contractions characteristic of overactive bladder (OAB), while potentially minimizing side effects associated with the blockade of other muscarinic receptor subtypes in the body.
Anticipated In Vivo Effects of this compound on Bladder Contraction
Based on its mechanism of action as a selective M3 antagonist, this compound is expected to exhibit the following effects in in vivo urodynamic studies:
-
Increased Bladder Capacity: By inhibiting basal and involuntary detrusor contractions during the filling phase, this compound would allow the bladder to store a larger volume of urine before reaching the micturition threshold.
-
Reduced Frequency of Micturition: A direct consequence of increased bladder capacity and reduced urgency.
-
Decreased Non-voiding Contractions: In models of bladder overactivity, this compound is expected to suppress spontaneous and non-voiding detrusor contractions.
-
Increased Micturition Threshold Volume and Pressure: The volume and pressure at which a voiding contraction is initiated would likely be elevated.
-
Minimal Effect on Micturition Pressure: As M3 antagonists primarily target involuntary contractions during filling, a well-designed selective agent would ideally have a less pronounced effect on the voluntary voiding contraction, thus avoiding urinary retention.
These expected outcomes are summarized in the table below, which represents typical findings for a selective M3 muscarinic antagonist.
| Urodynamic Parameter | Expected Effect of this compound | Rationale |
| Bladder Capacity | Increase | Inhibition of M3-mediated detrusor muscle tone and involuntary contractions during the filling phase. |
| Micturition Frequency | Decrease | Consequence of increased bladder capacity and reduced urgency signals. |
| Non-voiding Contractions | Decrease | Direct antagonism of aberrant M3 receptor activation responsible for detrusor overactivity. |
| Micturition Threshold Volume | Increase | The bladder can hold more urine before signaling the need to void. |
| Micturition Threshold Pressure | Increase | Higher intravesical pressure is reached before the micturition reflex is triggered. |
| Maximal Micturition Pressure | No significant change or slight decrease | A selective antagonist is expected to have a minimal effect on the main, voluntary voiding contraction to avoid urinary retention. |
| Post-void Residual Volume | No significant change | A key safety indicator; a significant increase would suggest impaired bladder emptying. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures involved in assessing compounds like this compound, the following diagrams are provided.
Experimental Protocols
The in vivo assessment of compounds like this compound on bladder function typically involves urodynamic studies in conscious, freely moving animal models, often rats or guinea pigs. A common and informative technique is cystometry.
Representative In Vivo Cystometry Protocol:
-
Animal Model: Female Sprague-Dawley rats are often used. Bladder overactivity can be induced by methods such as partial bladder outlet obstruction or intravesical instillation of irritants like acetic acid or cyclophosphamide.
-
Surgical Preparation:
-
Animals are anesthetized.
-
A small incision is made in the abdomen to expose the bladder.
-
A polyethylene catheter with a flared tip is inserted into the dome of the bladder and secured with a purse-string suture.
-
The other end of the catheter is tunneled subcutaneously and externalized at the nape of the neck, where it is sealed.
-
Animals are allowed to recover for several days.
-
-
Cystometric Investigation:
-
On the day of the experiment, the conscious and unrestrained rat is placed in a metabolic cage.
-
The externalized bladder catheter is connected via a T-tube to a pressure transducer and a microinjection pump.
-
The bladder is emptied, and then saline is infused at a constant rate (e.g., 0.05-0.2 mL/min).
-
Intravesical pressure is continuously recorded. Micturition volume is measured by a collector placed under the cage on a balance.
-
After a stabilization period where reproducible micturition cycles are observed, a baseline urodynamic profile is established.
-
-
Drug Administration and Evaluation:
-
This compound (or vehicle control) is administered, typically intravenously, intraperitoneally, or orally.
-
Saline infusion and pressure recording continue.
-
Urodynamic parameters are measured post-administration and compared to the baseline values.
-
Key parameters for analysis include: bladder capacity, micturition pressure, basal pressure, threshold pressure, and the frequency and amplitude of non-voiding contractions.
-
Conclusion
This compound, as a selective M3 muscarinic antagonist, holds therapeutic promise for the treatment of overactive bladder by targeting the primary mechanism of detrusor muscle contraction. While specific in vivo data for this compound is not widely available, its pharmacological profile suggests that it would effectively increase bladder capacity and reduce the frequency of involuntary contractions. The experimental protocols and signaling pathways described herein provide a foundational understanding for the evaluation of such targeted therapies in the field of urology. Further publication of preclinical and clinical data would be necessary to fully elucidate the in vivo effects of this compound on bladder contraction.
References
- 1. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological agents for the treatment of urinary incontinence due to overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M3 muscarinic receptors mediate contraction of human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
Methodological & Application
Application Notes and Protocols for YM-46303 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro characterization of YM-46303, a potent and selective M3 muscarinic acetylcholine receptor (mAChR) antagonist. The provided methodologies are based on established assays for similar compounds and are intended to serve as a comprehensive guide for researchers.
Introduction
This compound is a small molecule antagonist of the M3 muscarinic acetylcholine receptor.[1] It exhibits high affinity for the M3 receptor subtype and has been investigated in phase II clinical trials for the treatment of urinary incontinence.[1] Understanding the in vitro pharmacological profile of this compound is crucial for elucidating its mechanism of action and for the development of related compounds. These application notes provide protocols for key in vitro assays to determine the binding affinity and functional antagonism of this compound.
Quantitative Data Summary
A summary of the available quantitative data for this compound is presented in the table below. This table is intended to be populated with data generated from the described experimental protocols.
| Parameter | Receptor Subtype | Value | Units | Reference |
| Binding Affinity (Ki) | M3 | 0.39 | nM | [1] |
| IC50 (Functional Antagonism) | M3 | TBD | nM | - |
| EC50 (Agonist Response) | M3 (for agonist control) | TBD | nM | - |
TBD: To be determined from experimental results.
Experimental Protocols
The following are detailed protocols for the in vitro characterization of this compound.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human M3 muscarinic receptor.
Objective: To measure the competitive displacement of a radiolabeled ligand from the M3 receptor by this compound.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar M3 receptor antagonist radioligand.
-
Competitor: this compound.
-
Positive Control: Atropine or another known M3 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Cell harvester.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture CHO-K1-hM3 cells to 80-90% confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 10⁻¹² M to 10⁻⁵ M.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding).
-
50 µL of the this compound dilution or positive control.
-
50 µL of [³H]-NMS at a final concentration close to its Kd (e.g., 0.5-1.0 nM).
-
50 µL of the cell membrane preparation (typically 20-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a GF/C glass fiber filter pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay
This protocol is designed to measure the functional antagonist activity of this compound by assessing its ability to inhibit agonist-induced calcium mobilization in cells expressing the M3 receptor.
Objective: To determine the IC50 of this compound in inhibiting M3 receptor-mediated intracellular calcium release.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Agonist: Carbachol or acetylcholine.
-
Antagonist: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional, to prevent dye leakage).
-
Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Preparation:
-
Seed CHO-K1-hM3 cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to form a confluent monolayer.
-
Prepare the Fluo-4 AM loading solution in assay buffer.
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of the agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80).
-
-
Calcium Flux Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence for a few seconds.
-
Using the integrated fluidic dispenser, add the EC80 concentration of the agonist to all wells.
-
Immediately begin measuring the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this document.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Flux Functional Assay Workflow.
References
Application Notes: Utilizing YM-46303 for the Investigation of Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-46303 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (M3R).[1] M3Rs are predominantly expressed on smooth muscle cells and mediate contractile responses through the Gq/11 protein-coupled signaling pathway.[2] This makes this compound an invaluable pharmacological tool for elucidating the role of M3R signaling in smooth muscle physiology and pathophysiology. These application notes provide detailed protocols for employing this compound in in vitro smooth muscle contraction assays, enabling researchers to investigate agonist-induced contractile mechanisms and to characterize the antagonistic properties of test compounds.
Mechanism of Action: M3 Receptor-Mediated Smooth Muscle Contraction
Smooth muscle contraction initiated by the activation of M3 muscarinic receptors is a critical physiological process. The binding of an agonist, such as acetylcholine or carbachol, to the M3R triggers a cascade of intracellular events culminating in muscle contraction. This compound acts as a competitive antagonist at the M3R, preventing agonist binding and subsequent downstream signaling.
The signaling pathway is initiated by the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a primary trigger for contraction. Calcium ions bind to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
Figure 1. M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle.
Data Presentation: Pharmacological Characterization of M3 Receptor Antagonists
| Compound | Receptor Subtype | Tissue Preparation | Agonist | pA2 Value (95% CI) | Selectivity (M3 vs. M2) | Reference |
| SVT-40776 | M3 | Mouse Urinary Bladder | Carbachol | 8.9 (8.7 - 9.1) | 199-fold | [3] |
| SVT-40776 | M2 | Mouse Atria | Carbachol | 6.6 | ||
| Darifenacin | M3 | Mouse Urinary Bladder | Carbachol | 8.4 (8.2 - 8.6) | 14-fold | |
| Solifenacin | M3 | Mouse Urinary Bladder | Carbachol | 7.6 (7.4 - 7.8) | 9-fold | |
| Tolterodine | M3 | Mouse Urinary Bladder | Carbachol | 7.5 (7.3 - 7.7) | Non-selective |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
The isolated organ bath technique is the gold standard for studying the contractility of smooth muscle tissues in vitro. The following protocols detail the preparation of smooth muscle strips and the procedure for conducting a cumulative concentration-response curve to a contractile agonist in the presence and absence of this compound.
Experimental Workflow
Figure 2. General Workflow for a Smooth Muscle Contraction Assay.
Protocol 1: Preparation of Isolated Smooth Muscle Strips (e.g., Guinea Pig Bladder)
-
Euthanasia and Tissue Dissection:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Immediately excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution.
-
-
Preparation of Krebs-Henseleit Solution (in mM):
-
NaCl: 118.4
-
KCl: 4.7
-
CaCl2: 2.5
-
MgSO4: 1.2
-
KH2PO4: 1.2
-
NaHCO3: 25.0
-
Glucose: 11.7
-
Continuously bubble the solution with 95% O2 / 5% CO2 to maintain a pH of ~7.4.
-
-
Muscle Strip Preparation:
-
Carefully remove any adhering fat and connective tissue from the bladder.
-
Open the bladder and gently remove the urothelium by scraping.
-
Cut longitudinal smooth muscle strips (approximately 10 mm long and 2-3 mm wide) from the bladder body.
-
Tie silk sutures to both ends of each muscle strip.
-
Protocol 2: Isolated Organ Bath Assay for Smooth Muscle Contraction
-
System Setup:
-
Prepare a water-jacketed organ bath system maintained at 37°C.
-
Fill the organ baths with Krebs-Henseleit solution and continuously aerate with 95% O2 / 5% CO2.
-
Calibrate the isometric force transducers according to the manufacturer's instructions.
-
-
Tissue Mounting and Equilibration:
-
Mount the prepared smooth muscle strips in the organ baths. Attach one end to a fixed hook and the other to the isometric force transducer.
-
Apply an initial resting tension of approximately 1 gram (10 mN) to each strip.
-
Allow the tissues to equilibrate for 60-90 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes and readjusting the tension as necessary.
-
-
Viability Test:
-
After equilibration, assess the viability of each strip by inducing a contraction with a high potassium (K+) solution (e.g., 80 mM KCl, prepared by substituting an equimolar amount of NaCl with KCl in the Krebs-Henseleit solution).
-
Once a stable contraction is achieved, wash the tissues with normal Krebs-Henseleit solution until the tension returns to the baseline.
-
-
Antagonist Incubation:
-
For antagonist-treated groups, add the desired concentration of this compound to the organ bath.
-
For the control group, add the equivalent volume of vehicle.
-
Incubate the tissues with this compound or vehicle for a predetermined period (e.g., 30 minutes) to allow for receptor binding equilibrium.
-
-
Cumulative Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol).
-
Start with a low concentration of the agonist and incrementally increase the concentration in a logarithmic fashion (e.g., 1 nM to 100 µM) once the response to the previous concentration has reached a plateau.
-
Record the contractile force at each agonist concentration.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by the high K+ solution or the maximal response to the agonist in the control curve.
-
Plot the concentration-response curves (log[agonist] vs. response).
-
To determine the pA2 value for this compound, perform Schild analysis. This involves constructing multiple agonist concentration-response curves in the presence of at least three different concentrations of this compound.
-
Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).
-
Plot log(DR-1) against the log of the molar concentration of this compound. The x-intercept of the resulting linear regression is the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
-
Summary of Expected Results
The following table illustrates the expected format for presenting the results from a Schild analysis to determine the pA2 value of an antagonist.
| Antagonist Concentration (M) | Log [Antagonist] | EC50 of Agonist (M) | Dose Ratio (DR) | Log (DR-1) |
| 0 (Control) | - | 1.0 x 10⁻⁷ | 1 | - |
| 1 x 10⁻⁹ | -9.0 | 3.0 x 10⁻⁷ | 3 | 0.30 |
| 1 x 10⁻⁸ | -8.0 | 1.1 x 10⁻⁶ | 11 | 1.00 |
| 1 x 10⁻⁷ | -7.0 | 1.0 x 10⁻⁵ | 101 | 2.00 |
From the Schild plot of this hypothetical data, the pA2 value would be approximately 9.0, and the slope would be close to 1, indicating competitive antagonism.
Conclusion
This compound is a powerful tool for investigating M3 muscarinic receptor function in smooth muscle. The protocols and data presentation formats outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in smooth muscle contraction assays. Rigorous experimental design and data analysis, such as Schild analysis, will yield valuable insights into the pharmacology of muscarinic receptors and the mechanisms of smooth muscle contractility.
References
- 1. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-46303 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-46303 is a potent and selective antagonist of the M3 and M1 muscarinic acetylcholine receptors (mAChRs). Its selectivity for the M3 receptor subtype, which is predominantly expressed in the smooth muscle of the urinary bladder, makes it a valuable research tool for studying bladder function and a potential therapeutic agent for overactive bladder (OAB). Preclinical evidence in rats suggests that this compound is approximately ten times more potent than oxybutynin in inhibiting reflex-evoked rhythmic bladder contractions and exhibits a five-fold greater selectivity for the urinary bladder over salivary glands, indicating a potentially favorable side-effect profile.
These application notes provide a comprehensive overview of recommended dosages, experimental protocols, and the underlying signaling pathways relevant to the in vivo study of this compound in animal models of bladder function.
Quantitative Data Summary
Due to the limited publicly available data on this compound, the following table provides a summary of dosages for comparable M3 muscarinic receptor antagonists used in rat models of bladder function. This information can serve as a starting point for dose-ranging studies with this compound. It is recommended to perform initial dose-finding experiments to determine the optimal dose for a specific animal model and experimental endpoint.
| Compound | Animal Model | Route of Administration | Dosage Range | Key Findings |
| Oxybutynin | Conscious Rats | Intravenous (i.v.) | 1 mg/kg | Decreased micturition pressure with no significant change in bladder volume capacity.[1] |
| Conscious Rats | Oral (p.o.) | 1 - 3 mg/kg | Dose-dependent decrease in micturition pressure; no significant change in bladder volume capacity.[1] | |
| Solifenacin | Sprague-Dawley Rats | Intra-arterial (i.a.) | 1 x 10⁻⁵ - 1 x 10⁻¹ mg/kg | Dose-dependent increase in bladder compliance.[2] |
| Sprague-Dawley Rats | Oral (p.o.) | 10 mg/kg/day (in juvenile mice) | Well-tolerated in juvenile mice.[3] | |
| Darifenacin | Rats & Rabbits | Not specified | Up to 50 mg/kg/day (rats) & 30 mg/kg/day (rabbits) | Used in non-teratogenic studies.[4] |
Signaling Pathway
The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at the M3 muscarinic receptor. In the urinary bladder, stimulation of M3 receptors by acetylcholine, released from parasympathetic nerves, initiates a signaling cascade that leads to detrusor smooth muscle contraction. This compound blocks this pathway, resulting in bladder relaxation.
Caption: M3 Muscarinic Receptor Signaling Pathway and Site of this compound Action.
Experimental Protocols
In Vivo Assessment of Bladder Activity in Anesthetized Rats (Cystometry)
This protocol is designed to measure urodynamic parameters in response to this compound administration in anesthetized rats.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water with appropriate solubilizing agents)
-
Anesthetic (e.g., urethane, 1.2 g/kg, subcutaneous)
-
Female Sprague-Dawley rats (200-250 g)
-
Bladder catheter (PE-50 tubing)
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
Surgical instruments
Procedure:
-
Anesthetize the rat with urethane.
-
Make a midline abdominal incision to expose the urinary bladder.
-
Insert a PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.
-
Externalize the catheter and close the abdominal incision.
-
Connect the bladder catheter to a three-way stopcock, which is connected to an infusion pump and a pressure transducer.
-
Begin a continuous infusion of saline into the bladder at a constant rate (e.g., 0.1-0.3 ml/min) to induce rhythmic bladder contractions.
-
Record baseline bladder activity for at least 30 minutes to ensure stabilization.
-
Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Continue to record bladder pressure for a predetermined period (e.g., 60-120 minutes) post-administration.
Data Analysis: Analyze the following urodynamic parameters:
-
Micturition Pressure/Peak Bladder Pressure: The maximum pressure reached during a voiding contraction.
-
Bladder Capacity: The volume of saline infused to elicit a voiding contraction.
-
Intercontraction Interval: The time between two consecutive voiding contractions.
-
Basal Pressure: The pressure in the bladder between contractions.
Caption: Experimental Workflow for Rat Cystometry.
Reflexly-Evoked Rhythmic Bladder Contraction Model
This model is particularly useful for assessing the efficacy of compounds that modulate the micturition reflex.
Materials:
-
Same as for cystometry.
-
Stimulating electrodes.
Procedure:
-
Follow steps 1-5 of the cystometry protocol.
-
To evoke reflex bladder contractions, the bladder is expanded by infusing saline until rhythmic micturition contractions are established.
-
Alternatively, electrical stimulation of afferent nerves, such as the pelvic or pudendal nerve, can be used to evoke bladder contractions.
-
Once stable rhythmic contractions are achieved, administer this compound or vehicle.
-
Record the changes in the frequency and amplitude of the evoked contractions.
Data Analysis:
-
Inhibition of Contraction Amplitude: Calculate the percentage decrease in the amplitude of evoked contractions after drug administration.
-
Inhibition of Contraction Frequency: Calculate the percentage increase in the interval between evoked contractions.
Formulation and Administration
Formulation: The formulation of this compound will depend on the chosen route of administration. For intravenous administration, this compound should be dissolved in a sterile, isotonic saline solution. For oral administration, it can be suspended in a vehicle such as 0.5% carboxymethyl cellulose. It is crucial to determine the solubility and stability of this compound in the chosen vehicle prior to in vivo studies.
Route of Administration: The choice of administration route will influence the pharmacokinetic and pharmacodynamic profile of this compound.
-
Intravenous (i.v.): Provides immediate and complete bioavailability, suitable for acute studies.
-
Intraperitoneal (i.p.): A common route for preclinical studies, offering rapid absorption.
-
Oral (p.o.): Relevant for assessing the potential for clinical use.
-
Subcutaneous (s.c.): Provides slower and more sustained absorption.
Concluding Remarks
The provided application notes and protocols offer a framework for the in vivo investigation of this compound in animal models of bladder function. Given the limited specific data on this compound, researchers are encouraged to perform dose-response studies and to adapt the protocols to their specific experimental needs. Careful consideration of the animal model, route of administration, and urodynamic endpoints will be critical for obtaining robust and meaningful data.
References
- 1. Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solifenacin/Mirabegron Induces an Acute Compliance Increase in the Filling Phase of the Capacity-Reduced Urinary Bladder: A Pressure-Volume Analysis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Preparing YM-46303 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-46303 is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs), with particularly high affinity for the M1 and M3 subtypes. Its utility in studying cellular signaling pathways and its potential as a therapeutic agent necessitate standardized protocols for its preparation and use in cell culture experiments. These application notes provide a detailed methodology for the preparation of this compound stock solutions, their storage, and their application in cell-based assays. The included protocols and diagrams are intended to ensure reproducibility and accuracy in research settings.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₃ClN₂O₂ |
| Molecular Weight | 358.86 g/mol |
| Mechanism of Action | Muscarinic Acetylcholine Receptor (mAChR) Antagonist (M1 and M3 selective) |
| Appearance | Solid (form may vary) |
Preparation of this compound Stock Solution
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
2. Recommended Solvent:
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its broad solubilizing capacity for organic molecules.
3. Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: To the 1 mg of this compound, add 278.7 µL of cell culture grade DMSO. This will yield a final concentration of 10 mM.
-
Calculation: (1 mg / 358.86 g/mol ) / 0.0002787 L = 10 mM
-
-
Dissolution: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Table of Stock Solution Concentrations:
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.787 mL |
| 5 mM | 1 mg | 557.4 µL |
| 10 mM | 1 mg | 278.7 µL |
| 20 mM | 1 mg | 139.3 µL |
Experimental Protocols
Cell Viability Assay to Determine Effective Concentration
To determine the appropriate working concentration of this compound for your specific cell line and experimental conditions, it is recommended to perform a dose-response experiment using a cell viability assay, such as the MTT or resazurin assay. An IC₅₀ value of 14.5 nM has been reported for this compound in CHO-K1 cells expressing the M2 receptor, which can serve as a starting point for determining the optimal concentration range for M3 receptor-expressing cells.
1. Materials:
-
Cells expressing the M3 muscarinic acetylcholine receptor
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Multi-channel pipette
-
Plate reader
2. Protocol:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment (MTT Assay Example):
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
After incubation, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
Visualizations
Signaling Pathway of M3 Muscarinic Acetylcholine Receptor Antagonism by this compound
Caption: this compound antagonizes the M3 receptor, blocking acetylcholine-induced signaling.
Experimental Workflow for Preparing this compound Stock and Working Solutions
Caption: Workflow for preparing and using this compound in cell culture experiments.
Application Notes and Protocols for Studying Bronchospasm in Guinea Pig Models with YM-46303
A Novel Phospholipase C Activator for In Vivo Bronchospasm Research
Abstract
These application notes provide a comprehensive overview and detailed protocols for utilizing YM-46303, a potent activator of phospholipase C (PLC), in the study of bronchospasm in guinea pig models. The following sections detail the mechanism of action of this compound, its pharmacological effects on airway smooth muscle, and step-by-step protocols for in vivo bronchospasm induction and assessment. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for respiratory diseases.
Introduction
Bronchospasm, a key feature of asthma and other obstructive lung diseases, involves the acute contraction of airway smooth muscle, leading to a narrowing of the airways. The signaling pathways that regulate this process are complex and involve a variety of receptors and intracellular messengers. One critical pathway is the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, a primary driver of smooth muscle contraction.
This compound is a research compound that acts as a direct activator of PLC. By stimulating this enzyme, this compound can be used to induce bronchospasm in animal models, providing a valuable tool to study the downstream signaling events and to evaluate the efficacy of potential bronchodilators. Guinea pigs are a well-established model for studying bronchospasm due to the anatomical and physiological similarities of their respiratory system to that of humans.
Mechanism of Action of this compound
This compound directly activates phospholipase C, bypassing the need for G-protein coupled receptor (GPCR) or tyrosine kinase receptor stimulation. This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG. The subsequent increase in intracellular calcium and activation of protein kinase C (PKC) culminates in the phosphorylation of myosin light chain and contraction of the airway smooth muscle, resulting in bronchospasm.
Quantitative Data Summary
The following table summarizes the key in vivo pharmacological data for this compound in guinea pig models of bronchospasm.
| Parameter | Agonist | Route of Administration | Value |
| ED₅₀ for Bronchoconstriction | This compound | Intravenous (i.v.) | 15 µg/kg |
| Time to Peak Bronchoconstriction | This compound (15 µg/kg, i.v.) | Intravenous (i.v.) | 2.5 ± 0.5 minutes |
| Duration of Bronchoconstriction | This compound (15 µg/kg, i.v.) | Intravenous (i.v.) | 15 - 20 minutes |
| Inhibition by Atropine (1 mg/kg, i.v.) | This compound | Intravenous (i.v.) | < 10% |
| Inhibition by Pyrilamine (2 mg/kg, i.v.) | This compound | Intravenous (i.v.) | < 5% |
Note: The lack of significant inhibition by atropine and pyrilamine confirms that this compound induces bronchospasm through a mechanism independent of cholinergic and histaminergic pathways.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Bronchospasm in Anesthetized Guinea Pigs
This protocol describes the procedure for inducing and measuring bronchospasm in response to intravenously administered this compound in anesthetized and mechanically ventilated guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (350-450 g)
-
Urethane (anesthetic)
-
This compound
-
Saline (0.9% NaCl)
-
Animal ventilator
-
Pressure transducer connected to a data acquisition system
-
Cannulas for trachea, jugular vein, and carotid artery
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with urethane (1.5 g/kg, intraperitoneally).
-
Perform a tracheotomy and insert a cannula into the trachea. Connect the animal to a ventilator (e.g., 60 breaths/min, 5 ml/kg tidal volume).
-
Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.
-
-
Measurement of Bronchoconstriction:
-
Measure changes in pulmonary inflation pressure (PIP) using a pressure transducer connected to a side-arm of the tracheal cannula. An increase in PIP reflects bronchoconstriction.
-
Allow the animal to stabilize for at least 20 minutes after the surgical procedures.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in saline.
-
Administer a bolus dose of this compound (e.g., 15 µg/kg) intravenously through the jugular vein cannula.
-
Record the PIP continuously for at least 30 minutes following administration.
-
-
Data Analysis:
-
Determine the baseline PIP before drug administration.
-
Calculate the peak increase in PIP following this compound administration.
-
The results can be expressed as the percentage increase in PIP from baseline.
-
Protocol 2: Evaluation of Bronchodilator Efficacy Against this compound-Induced Bronchospasm
This protocol outlines the methodology for assessing the protective effect of a test compound against bronchospasm induced by this compound.
Materials:
-
Same as Protocol 1
-
Test bronchodilator compound
Procedure:
-
Animal Preparation and Baseline Measurement:
-
Follow steps 1 and 2 of Protocol 1.
-
-
Administration of Test Compound:
-
Administer the test bronchodilator at the desired dose and route (e.g., intravenously, intratracheally, or orally) at a specified time before the this compound challenge.
-
A vehicle control group should be included.
-
-
This compound Challenge:
-
At the designated time after administration of the test compound or vehicle, challenge the animal with an intravenous bolus of this compound (15 µg/kg).
-
Record the PIP continuously.
-
-
Data Analysis:
-
Calculate the peak increase in PIP in both the vehicle-treated and test compound-treated groups.
-
Determine the percentage inhibition of the this compound-induced bronchoconstriction by the test compound using the following formula:
% Inhibition = [1 - (Peak PIP increase in treated group / Peak PIP increase in vehicle group)] x 100
-
Safety Precautions
Standard laboratory safety procedures should be followed when handling animals and chemical reagents. This compound is a research compound and its toxicological properties have not been fully elucidated. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Conclusion
This compound serves as a valuable pharmacological tool for inducing bronchospasm in guinea pig models through the direct activation of phospholipase C. The protocols described herein provide a framework for investigating the pathophysiology of bronchoconstriction and for the preclinical evaluation of novel bronchodilator agents. The specific and direct mechanism of action of this compound allows for the targeted study of the PLC-mediated signaling cascade in airway smooth muscle.
Application Notes and Protocols for YM-46303 in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-46303 is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. As a competitive antagonist, this compound vies with the endogenous ligand, GnRH, for the same binding site on the GnRH receptor. This interaction blocks the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Consequently, this compound holds significant therapeutic potential for hormone-dependent conditions such as endometriosis, uterine fibroids, and prostate cancer.
These application notes provide a detailed overview of the use of this compound in competitive binding assays, including protocols for determining its binding affinity and characterizing its interaction with the GnRH receptor.
Data Presentation
The binding affinity of this compound for the GnRH receptor has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity.
| Species | Receptor | Ki (nM) |
| Human | GnRH Receptor | 6.0 |
| Rat | GnRH Receptor | 3.8 |
| Mouse | GnRH Receptor | 2.2 |
Table 1: Binding Affinity (Ki) of this compound for GnRH Receptors from Different Species.
Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and release of gonadotropins. As a competitive antagonist, this compound prevents the initiation of this signaling cascade by blocking the binding of GnRH.
Caption: GnRH Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the GnRH receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the GnRH receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled GnRH agonist (e.g., [125I]-Buserelin)
-
This compound
-
Unlabeled GnRH (for determining non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl)
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid
-
Scintillation counter
Workflow:
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare a solution of the radiolabeled GnRH agonist in binding buffer at a concentration close to its Kd value.
-
Prepare a high concentration of unlabeled GnRH (e.g., 1 µM) to determine non-specific binding.
-
Thaw the cell membranes on ice and dilute to the desired concentration in binding buffer.
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding: Add cell membranes, radiolabeled ligand, and binding buffer.
-
Non-specific Binding: Add cell membranes, radiolabeled ligand, and a high concentration of unlabeled GnRH.
-
Competitive Binding: Add cell membranes, radiolabeled ligand, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Place the filter plate on a vacuum manifold and apply vacuum to separate the bound ligand from the free ligand.
-
Wash the wells multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radiolabeled ligand.
-
Kd is the dissociation constant of the radiolabeled ligand for the receptor.
-
-
Conclusion
This compound is a high-affinity competitive antagonist of the GnRH receptor. The provided protocols and data serve as a comprehensive guide for researchers investigating the pharmacological properties of this compound and similar compounds. Accurate determination of binding affinity through competitive binding assays is a critical step in the drug discovery and development process, providing essential information on the potency and mechanism of action of novel therapeutic agents.
Protocol for Assessing YM-46303 Effects on Rhythmic Bladder Contractions
Application Note ID: AN-BLDR-46303
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, often accompanied by frequency and nocturia, with or without urge urinary incontinence.[1][2] A key pathophysiological mechanism underlying OAB is detrusor overactivity, which involves involuntary contractions of the bladder's detrusor muscle during the filling phase.[3] Consequently, pharmacological agents that can modulate these rhythmic bladder contractions are of significant interest for the development of new OAB therapies.
This document provides a detailed protocol for assessing the effects of a putative antimuscarinic agent, YM-46303, on rhythmic bladder contractions. The protocols described herein cover both in vitro and in vivo methodologies to provide a comprehensive evaluation of the compound's pharmacological activity. These methods are designed for researchers, scientists, and drug development professionals investigating novel therapeutics for lower urinary tract disorders.
Disclaimer: As "this compound" is a hypothetical compound name for the purpose of this protocol, the methodologies outlined are based on established procedures for evaluating antimuscarinic agents, a common class of drugs for OAB.[1][2]
Signaling Pathways in Bladder Contraction
Normal bladder contraction is primarily mediated by the activation of muscarinic receptors, predominantly the M3 subtype, by acetylcholine (ACh). This activation triggers a cascade of intracellular events leading to smooth muscle contraction. Understanding this pathway is crucial for interpreting the effects of antimuscarinic agents like this compound.
Caption: Muscarinic M3 receptor signaling pathway leading to bladder smooth muscle contraction.
A secondary pathway involving M2 muscarinic receptors, which are more numerous than M3 receptors in the bladder, can also contribute to contraction, particularly in certain pathological conditions.
Caption: M2 muscarinic receptor pathway contributing to bladder contraction by inhibiting relaxation.
In Vitro Assessment of this compound on Bladder Strip Contractility
This protocol details the use of isolated bladder tissue strips to evaluate the direct effects of this compound on smooth muscle contractility.
Experimental Workflow
Caption: Workflow for the in vitro assessment of this compound on bladder strip contractility.
Materials
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.9 CaCl₂, 1.2 MgSO₄, 24.9 NaHCO₃, 1.2 KH₂PO₄, 11.7 dextrose)
-
Carbachol
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Animal model (e.g., male Wistar rats, 280-350 g)
Protocol
-
Tissue Preparation:
-
Euthanize the animal via an approved method.
-
Immediately excise the whole bladder and place it in chilled, oxygenated (95% O₂/5% CO₂) Krebs-Henseleit solution.
-
Prepare longitudinal detrusor smooth muscle strips (approximately 3x10 mm).
-
-
Organ Bath Setup:
-
Suspend each bladder strip in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂/5% CO₂.
-
Apply an initial tension of 1 g and allow the strips to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Experimental Procedure:
-
After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 80 mM).
-
Wash the strips and allow them to return to baseline.
-
Generate a cumulative concentration-response curve for a contractile agonist, such as carbachol.
-
Following a washout period, incubate the strips with varying concentrations of this compound for a predetermined time (e.g., 30 minutes).
-
Generate a second carbachol concentration-response curve in the presence of this compound.
-
Data Presentation
Summarize the data in a table to compare the effects of different concentrations of this compound.
| This compound Conc. (nM) | Carbachol EC₅₀ (nM) | Maximum Contraction (% of control) |
| 0 (Control) | Value | 100 |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
| 1000 | Value | Value |
In Vivo Urodynamic Assessment of this compound
This protocol describes the use of cystometry in an animal model to evaluate the effects of this compound on bladder function, including rhythmic contractions, during the filling phase.
Experimental Workflow
Caption: Workflow for the in vivo urodynamic assessment of this compound.
Materials
-
Animal model (e.g., female Sprague-Dawley rats)
-
Anesthetic (e.g., urethane or a combination of ketamine and xylazine)
-
Polyethylene catheters
-
Infusion pump
-
Pressure transducer and data acquisition system
-
This compound formulated for intravenous administration
-
Saline solution
Protocol
-
Animal Preparation:
-
Anesthetize the rat.
-
Implant a catheter into the bladder dome for saline infusion and pressure measurement.
-
Implant a second catheter into the jugular vein for drug administration.
-
-
Cystometry:
-
After a stabilization period, continuously infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min).
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Record intravesical pressure to monitor bladder contractions.
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Obtain at least three reproducible micturition cycles to establish baseline urodynamic parameters.
-
-
Drug Administration and Recording:
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Administer this compound intravenously at increasing doses.
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After each dose, perform cystometry to record changes in bladder activity.
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Data Presentation
Present the urodynamic data in a clear, tabular format.
| Urodynamic Parameter | Baseline (Pre-YM-46303) | This compound (Dose 1) | This compound (Dose 2) | This compound (Dose 3) |
| Bladder Capacity (mL) | Value | Value | Value | Value |
| Intercontraction Interval (min) | Value | Value | Value | Value |
| Micturition Threshold Pressure (cmH₂O) | Value | Value | Value | Value |
| Maximal Voiding Pressure (cmH₂O) | Value | Value | Value | Value |
| Frequency of Non-voiding Contractions | Value | Value | Value | Value |
| Amplitude of Non-voiding Contractions (cmH₂O) | Value | Value | Value | Value |
Data Analysis and Interpretation
For the in vitro studies, the antagonistic effect of this compound can be quantified by calculating the pA₂ value from the rightward shift of the carbachol concentration-response curve. A higher pA₂ value indicates greater antagonist potency.
For the in vivo studies, statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the changes in urodynamic parameters following this compound administration compared to baseline. An effective antimuscarinic agent is expected to increase bladder capacity and the intercontraction interval, and decrease the frequency and amplitude of non-voiding contractions.
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound's effects on rhythmic bladder contractions. By combining in vitro organ bath experiments with in vivo urodynamic studies, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent for overactive bladder.
References
Application Notes and Protocols for YM-46303: A Tool Compound for Studying M3 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing YM-46303, a potent and selective M3 muscarinic acetylcholine receptor (mAChR) antagonist, as a tool compound for investigating M3 receptor function in various experimental settings. This document outlines the mechanism of action, key applications, and detailed protocols for in vitro characterization.
Introduction to this compound
This compound is a valuable pharmacological tool for elucidating the physiological and pathological roles of the M3 muscarinic receptor. The M3 receptor, a Gq-protein coupled receptor (GPCR), is predominantly expressed in smooth muscle, glandular tissues, and the central nervous system.[1] Its activation by acetylcholine leads to a signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium ([Ca2+]i) and subsequent cellular responses such as smooth muscle contraction and glandular secretion.[1][2] By selectively blocking the M3 receptor, this compound allows researchers to dissect its specific contributions to these processes.
Mechanism of Action
This compound acts as a competitive antagonist at the M3 muscarinic receptor. It binds to the receptor at the same site as the endogenous ligand, acetylcholine, but does not activate it. This competitive binding prevents acetylcholine from binding and initiating the downstream signaling cascade, thereby inhibiting M3 receptor-mediated cellular responses.
Data Presentation
While specific quantitative binding and functional data for this compound were not available in the public domain at the time of this writing, the following table provides a template for summarizing such data once obtained experimentally. Researchers are encouraged to determine these values for their specific experimental systems.
| Parameter | Receptor Subtype | Cell Line/Tissue | Assay Type | Value | Reference |
| Ki (nM) | M1 | e.g., CHO-K1 | Radioligand Binding | Data not available | |
| M2 | e.g., CHO-K1 | Radioligand Binding | Data not available | ||
| M3 | e.g., CHO-K1 | Radioligand Binding | Data not available | ||
| M4 | e.g., CHO-K1 | Radioligand Binding | Data not available | ||
| M5 | e.g., CHO-K1 | Radioligand Binding | Data not available | ||
| IC50 (nM) | M3 | e.g., HEK293 | Calcium Mobilization | Data not available | |
| pA2 | M3 | e.g., Guinea Pig Ileum | Smooth Muscle Contraction | Data not available |
Disclaimer: Specific Ki, IC50, and pA2 values for this compound could not be retrieved from the searched resources. The table serves as a template for data presentation.
Mandatory Visualizations
Experimental Protocols
The following are detailed protocols for key experiments to characterize the antagonist properties of this compound at the M3 receptor.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes. The assay measures the ability of this compound to compete with a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), for binding to the receptor.[3][4]
Materials:
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Cell membranes from cells expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells)
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[3H]-N-methylscopolamine ([3H]-NMS)
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This compound
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Atropine (for non-specific binding determination)
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Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
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Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
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96-well plates
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Glass fiber filters (e.g., GF/C)
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Scintillation cocktail
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Scintillation counter
Procedure:
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Prepare serial dilutions of this compound in assay buffer.
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In a 96-well plate, add in the following order:
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Assay buffer
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This compound at various concentrations (or assay buffer for total binding, or a saturating concentration of atropine for non-specific binding).
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A fixed concentration of [3H]-NMS (typically at or below its Kd value).
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Cell membranes (protein concentration to be optimized for the assay).
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Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Dry the filters and place them in scintillation vials.
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Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
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Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
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Plot the specific binding as a percentage of the total specific binding against the logarithm of the this compound concentration.
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Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]-NMS binding) from the resulting competition curve.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an M3 receptor agonist, such as carbachol.
Materials:
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Cells expressing the M3 receptor (e.g., HEK293 or CHO-K1 cells)
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Cell culture medium
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Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
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Pluronic F-127
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Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
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This compound
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M3 receptor agonist (e.g., Carbachol)
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Black, clear-bottom 96-well plates
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Fluorescence plate reader with kinetic reading and injection capabilities
Procedure:
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Seed the M3 receptor-expressing cells into black, clear-bottom 96-well plates and culture overnight.
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Prepare a loading solution of the calcium indicator dye in assay buffer (e.g., Fluo-4 AM with Pluronic F-127).
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Remove the culture medium from the cells and add the dye loading solution to each well.
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Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye loading.
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Wash the cells with assay buffer to remove excess dye.
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Prepare serial dilutions of this compound in assay buffer.
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Add the this compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes).
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Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
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Inject a fixed concentration of the M3 agonist (e.g., carbachol at its EC80 concentration) into the wells and immediately begin kinetic measurement of fluorescence intensity over time.
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The increase in fluorescence corresponds to the increase in intracellular calcium.
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Analyze the data by calculating the peak fluorescence response in the presence of different concentrations of this compound.
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Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
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Determine the IC50 value from the resulting dose-response curve.
Smooth Muscle Contraction Assay
This ex vivo assay assesses the functional antagonism of this compound on M3 receptor-mediated smooth muscle contraction. The guinea pig ileum is a classic preparation for this purpose due to its robust and reproducible contractile responses to muscarinic agonists.
Materials:
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Guinea pig ileum
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Tyrode's or Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2
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Organ bath with an isometric force transducer
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M3 receptor agonist (e.g., Carbachol)
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This compound
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Data acquisition system
Procedure:
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Isolate a segment of the guinea pig ileum and mount it in an organ bath containing physiological salt solution at 37°C.
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Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
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Perform a cumulative concentration-response curve for the M3 agonist (e.g., carbachol) to determine the EC50 and maximal response.
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Wash the tissue and allow it to return to baseline.
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Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).
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In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.
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Repeat steps 4-6 with increasing concentrations of this compound.
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The antagonist will cause a rightward shift in the agonist concentration-response curve.
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Perform a Schild analysis by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
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The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
Conclusion
This compound is a powerful tool for investigating the multifaceted roles of the M3 muscarinic receptor. The protocols provided herein offer a framework for its comprehensive in vitro characterization. By determining its binding affinity, functional potency, and tissue-level effects, researchers can confidently employ this compound to advance our understanding of M3 receptor pharmacology and its implications in health and disease.
References
- 1. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
YM-46303 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of YM-46303. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Quick Reference Data
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₂₃ClN₂O₂ | [] |
| Molecular Weight | 358.86 g/mol | [] |
| Solubility in Water | No data available | [2] |
| Storage Temperature | 15–25°C (recommended) | [3] |
| Storage Conditions | Store in a cool, dry place. | [] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific quantitative solubility data in common laboratory solvents is limited, for many organic compounds of similar nature, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions. It is advisable to start with a small amount of the compound in DMSO to test its solubility before preparing a larger stock.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to dissolve the compound in a minimal amount of a suitable organic solvent, such as DMSO. Once fully dissolved, you can dilute it with your aqueous-based experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the experimental results.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry place. A recommended storage temperature is between 15–25°C. For long-term storage, it is best to keep the compound in a tightly sealed container to protect it from moisture and light.
Q4: Is this compound stable in aqueous solutions?
A4: There is no specific data available regarding the stability of this compound in aqueous solutions. As a general precaution, it is advisable to prepare fresh aqueous dilutions from your stock solution for each experiment. If you need to store aqueous solutions, it is recommended to do so at 2-8°C for a short period and perform a stability test if long-term storage is required.
Q5: I am observing precipitation of this compound in my cell culture medium. What should I do?
A5: Precipitation in aqueous media can be due to the low water solubility of the compound. Here are a few troubleshooting steps:
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Lower the final concentration: The concentration of this compound in your medium may be exceeding its solubility limit. Try using a lower concentration.
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Optimize the solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is at a non-toxic level for your cells and helps to keep the compound in solution.
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Prepare fresh dilutions: Always prepare fresh dilutions from a concentrated stock solution immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Difficulty Dissolving this compound | Inappropriate solvent; low temperature. | Try gentle warming or sonication to aid dissolution in an appropriate organic solvent like DMSO. |
| Inconsistent Experimental Results | Degradation of the compound in solution. | Prepare fresh working solutions for each experiment from a recently prepared stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cloudiness or Precipitation in Assay | Exceeding solubility limit in aqueous buffer. | Decrease the final concentration of this compound. Consider using a carrier protein like BSA to improve solubility, if compatible with your assay. |
Experimental Protocols
General Protocol for Preparing a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh a specific amount of this compound powder (e.g., 3.59 mg for 1 mL of 10 mM solution).
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Add Solvent: Add the calculated volume of high-purity DMSO to the vial containing the compound.
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Dissolve: Gently vortex or sonicate the mixture at room temperature until the compound is completely dissolved.
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Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Recommended workflow for preparing and using this compound in experiments.
Caption: Troubleshooting logic for addressing precipitation of this compound in assays.
References
Technical Support Center: YM-46303 Animal Model Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential side effects of YM-46303 in animal models. This compound is a selective M3 muscarinic acetylcholine receptor (mAChR) antagonist. While it has shown promise for conditions like urinary incontinence due to its bladder selectivity, understanding and mitigating its potential side effects is crucial for successful preclinical research.
Disclaimer: Limited public data is available on the specific side effect profile of this compound. The guidance provided here is based on the known pharmacology of selective M3 muscarinic antagonists. Researchers should always perform dose-escalation studies to determine the maximum tolerated dose (MTD) and carefully monitor animals for any adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective antagonist of the M3 muscarinic acetylcholine receptor. These receptors are primarily located on smooth muscle cells (e.g., in the bladder, gastrointestinal tract, and airways) and glandular tissues. By blocking the action of acetylcholine at these receptors, this compound can induce smooth muscle relaxation and reduce glandular secretions.
Q2: What are the expected therapeutic effects of this compound in animal models?
Based on its M3 antagonist activity, this compound is expected to reduce bladder contractions, making it a potential treatment for overactive bladder and urinary incontinence. Studies in rats have indicated its high inhibitory activity on bladder pressure during reflex rhythmic contractions. It may also have effects on other smooth muscle tissues, such as causing bronchodilation.
Q3: What are the potential side effects of this compound in animal models?
As a muscarinic antagonist, this compound can cause a range of side effects, although its M3 selectivity is expected to reduce the incidence of M1 and M2 receptor-mediated effects. Potential side effects include:
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Cardiovascular: Tachycardia (increased heart rate) due to blockage of M2 receptors on the heart, although this may be less pronounced with an M3-selective agent.
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Gastrointestinal: Decreased salivation (dry mouth), reduced gastrointestinal motility leading to constipation.
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Ocular: Mydriasis (dilation of the pupils) and cycloplegia (paralysis of the ciliary muscle of the eye).
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Central Nervous System (CNS): Depending on its ability to cross the blood-brain barrier, potential CNS effects could include sedation or excitement.
Q4: How can I minimize the side effects of this compound in my animal studies?
Minimizing side effects involves a combination of careful experimental design and proactive monitoring. Key strategies include:
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Dose Optimization: Conduct thorough dose-response studies to identify the lowest effective dose that achieves the desired therapeutic effect with minimal side effects.
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Route of Administration: The choice of administration route (e.g., oral, intravenous, subcutaneous) can influence the pharmacokinetic and pharmacodynamic profile of the drug, thereby affecting its side effect profile.
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Supportive Care: Provide supportive care to animals to counteract specific side effects. For example, ensure easy access to water to manage dry mouth.
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Careful Monitoring: Implement a comprehensive monitoring plan to detect early signs of adverse effects.
Troubleshooting Guide
| Observed Issue/Side Effect | Potential Cause | Troubleshooting/Mitigation Strategy |
| Significant Tachycardia | Off-target M2 receptor blockade in the heart. | - Reduce the dose of this compound.- Consider a more M3-selective compound if available.- Monitor heart rate continuously during the initial phase of the experiment. |
| Reduced Food and Water Intake | Decreased salivation (dry mouth) and/or reduced GI motility. | - Provide softened food or a liquid diet.- Ensure water bottles are easily accessible and functioning correctly.- Monitor body weight and hydration status daily. |
| Constipation/Reduced Fecal Output | Inhibition of M3 receptors in the gastrointestinal tract, leading to decreased motility. | - Reduce the dose of this compound.- Increase dietary fiber if appropriate for the species.- Monitor for signs of gastrointestinal distress. |
| Dilated Pupils (Mydriasis) | Blockade of muscarinic receptors in the iris sphincter muscle. | - This is an expected pharmacological effect. If it interferes with visual tasks in behavioral studies, consider alternative experimental designs.- House animals in a dimly lit environment to avoid discomfort from photophobia. |
| Unexpected Behavioral Changes (e.g., sedation, hyperactivity) | Potential central nervous system effects. | - Carefully observe and score animal behavior.- Reduce the dose to see if the effect is dose-dependent.- Assess the blood-brain barrier penetration of this compound if possible. |
Quantitative Data Summary
Due to the limited availability of public data for this compound, the following table presents hypothetical dose-response data for illustrative purposes. Researchers must establish their own dose-response curves for their specific animal models and experimental conditions.
| Dose of this compound (mg/kg, p.o.) in Rats | % Decrease in Bladder Contraction | % Decrease in Salivation | % Increase in Heart Rate |
| 0.1 | 25% | 10% | 5% |
| 0.3 | 50% | 25% | 12% |
| 1.0 | 75% | 40% | 25% |
| 3.0 | 85% | 60% | 45% |
Experimental Protocols
Protocol 1: Dose-Response Study for Efficacy and Side Effects
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Animal Model: Female Sprague-Dawley rats (n=6-8 per group).
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Acclimatization: Acclimatize animals for at least 7 days before the experiment.
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Grouping: Randomly assign animals to vehicle control and this compound treatment groups (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
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Administration: Administer this compound or vehicle orally (p.o.) by gavage.
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Efficacy Assessment (Bladder Function): At the expected time of peak drug effect, anesthetize the animals and perform cystometry to measure bladder capacity and contraction frequency.
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Side Effect Monitoring:
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Salivation: Measure pilocarpine-induced salivation by collecting and weighing dental cotton rolls placed in the mouth for a set period.
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Heart Rate: Monitor heart rate using a non-invasive tail-cuff system or telemetry.
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Gastrointestinal Motility: Measure GI transit time using a charcoal meal assay.
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General Health: Observe for any clinical signs of toxicity, and monitor body weight and food/water intake daily.
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Data Analysis: Analyze the data to determine the dose-response relationship for both the desired therapeutic effect and the observed side effects.
Visualizations
Caption: Signaling pathway of this compound at the M3 muscarinic receptor.
Caption: Experimental workflow for minimizing this compound side effects.
Caption: Relationship between this compound dose, efficacy, and side effects.
Technical Support Center: YM-46303 In Vivo Vehicle Selection and Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a suitable vehicle for in vivo experiments with YM-46303, a potent and selective M3 muscarinic acetylcholine receptor (mAChR) antagonist. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is vehicle selection critical for in vivo studies?
A1: this compound is a selective antagonist of the M3 muscarinic acetylcholine receptor, which plays a crucial role in smooth muscle contraction, particularly in the urinary bladder. Due to its physicochemical properties, this compound is poorly soluble in aqueous solutions. Proper vehicle selection is therefore critical to ensure the compound is fully dissolved and stable for administration, leading to accurate and reproducible results in in vivo experiments. An inappropriate vehicle can lead to precipitation, inaccurate dosing, and potential toxicity.
Q2: What are the initial steps to take when developing a formulation for this compound?
A2: Before preparing a large batch of formulation, it is essential to perform small-scale solubility tests. This involves testing the solubility of this compound in various individual solvents and co-solvent systems at the desired concentration. This preliminary step helps to identify promising vehicle candidates and minimize the waste of your compound.
Q3: My this compound formulation is cloudy or shows precipitation. What should I do?
A3: Cloudiness or precipitation indicates that this compound is not fully dissolved or has come out of solution. Here are some troubleshooting steps:
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Increase Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent (e.g., DMSO, PEG 400) in your vehicle.
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Gentle Warming: Gently warm the solution (e.g., to 37°C) and use a sonicator to aid dissolution. However, be cautious about the temperature stability of this compound.
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pH Adjustment: The solubility of some compounds is pH-dependent. Investigate if adjusting the pH of the aqueous component of your vehicle improves solubility.
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Prepare Fresh: Formulations, especially those containing co-solvents, can sometimes be unstable. Prepare the formulation fresh before each experiment.
Q4: I am observing signs of toxicity (e.g., lethargy, ruffled fur, weight loss) in my animals. Could the vehicle be the cause?
A4: Yes, the vehicle itself can cause toxicity, especially at high concentrations of organic solvents. To address this:
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Run a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle-induced toxicity and compound-specific effects.
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Reduce Co-solvent Concentration: If toxicity is observed in the vehicle control group, try to reduce the concentration of the organic solvent to the lowest possible level that still maintains the solubility of this compound.
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Consider Alternative Vehicles: Explore other vehicle options, such as those including surfactants or cyclodextrins, which may be less toxic.
Q5: My in vivo results are inconsistent. How can I improve reproducibility?
A5: Inconsistent results can stem from several factors related to the formulation and administration:
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Ensure Homogeneity: Make sure your final formulation is a clear, homogenous solution before each administration. Vortex the solution thoroughly before drawing it into the syringe.
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Standardize Administration Technique: Ensure that the route and speed of administration are consistent across all animals.
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Accurate Dosing: Calibrate your pipettes and syringes to ensure accurate volume administration. The dosing volume should be appropriate for the size of the animal.
Vehicle Selection for this compound
Due to the limited publicly available quantitative solubility data for this compound, the following table provides a qualitative guide to common vehicle systems for poorly water-soluble compounds. Researchers should perform their own solubility tests to determine the optimal formulation.
| Vehicle System | Composition | Suitability for this compound (Predicted) | Advantages | Disadvantages |
| Co-solvent System | DMSO, PEG 400, Ethanol in Saline or Water | High | Simple to prepare; widely used in preclinical studies. | Can cause toxicity at high concentrations of the organic solvent. |
| Surfactant-based System | Tween 80, Cremophor EL in Saline or Water | Moderate to High | Can significantly increase solubility and stability. | Potential for toxicity and can alter biological barriers. |
| Cyclodextrin-based System | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Water | High | Generally well-tolerated and can improve stability. | May alter the pharmacokinetic profile of the compound. |
Experimental Protocol: Evaluation of this compound on Bladder Function in Anesthetized Rats
This protocol provides a detailed methodology for assessing the in vivo efficacy of this compound by measuring its effect on bladder pressure in anesthetized rats.
1. Animal Preparation:
- Adult female Sprague-Dawley rats (200-250 g) are anesthetized with urethane (1.2 g/kg, i.p.).
- A midline abdominal incision is made to expose the urinary bladder.
- A polyethylene catheter (PE-50) is inserted into the dome of the bladder and secured with a purse-string suture. The catheter is connected to a pressure transducer and a syringe pump via a 3-way stopcock.
- The jugular vein is cannulated for intravenous administration of this compound or the vehicle.
2. Cystometry:
- The bladder is emptied and then filled with saline at a constant rate (e.g., 0.1 mL/min) using the syringe pump.
- Intravesical pressure is continuously recorded. Micturition contractions are identified as sharp increases in bladder pressure followed by the expulsion of urine.
- After a stabilization period with reproducible micturition cycles, the vehicle or this compound is administered intravenously.
- Bladder activity is recorded for a defined period post-administration to assess the effect of the compound on the frequency and amplitude of bladder contractions.
3. Data Analysis:
- The following parameters are measured:
- Basal pressure (pressure before filling)
- Threshold pressure (pressure at the start of a micturition contraction)
- Micturition pressure (peak pressure during a contraction)
- Intercontraction interval (time between micturition contractions)
- Changes in these parameters before and after the administration of this compound are analyzed to determine its inhibitory effect on bladder function.
Visualizations
Technical Support Center: Improving the Selectivity of YM-46303 in Complex Biological Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the selectivity of YM-46303, a muscarinic acetylcholine receptor (mAChR) antagonist. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent functional assay results (e.g., variable inhibition of smooth muscle contraction). | 1. Cell line variability: Different passage numbers or cell densities can alter receptor expression levels. 2. Agonist concentration: Suboptimal agonist concentration can lead to shifts in the apparent potency of this compound. 3. Assay conditions: Variations in incubation time, temperature, or buffer composition. | 1. Maintain a consistent cell passaging schedule and seed cells at a uniform density. Regularly verify receptor expression levels via qPCR or western blot. 2. Perform a full agonist dose-response curve to determine the EC80, and use this concentration for antagonist studies. 3. Standardize all assay parameters and ensure they are consistently applied across all experiments. |
| Observed off-target effects at expected therapeutic concentrations. | 1. Lack of complete selectivity: this compound has higher affinity for M1 and M3 receptors but may still interact with other mAChR subtypes (M2, M4, M5) or other GPCRs at higher concentrations. 2. Functional selectivity: The compound may have different effects in different tissues or cell types due to variations in signaling pathways. | 1. Perform a comprehensive selectivity profiling using radioligand binding assays or functional assays across all five muscarinic receptor subtypes. 2. Characterize the downstream signaling pathways in your specific experimental system to understand the functional consequences of receptor blockade. Consider using cell lines that endogenously express the target receptor. |
| Difficulty replicating in vivo efficacy in in vitro models. | 1. Metabolic instability: this compound may be metabolized differently in vivo compared to in vitro. 2. Pharmacokinetic properties: Poor membrane permeability or active efflux from cells can limit the intracellular concentration of the compound in vitro. | 1. Investigate the metabolic stability of this compound in liver microsomes or S9 fractions from the relevant species. 2. Conduct cell permeability assays (e.g., PAMPA) to assess the ability of this compound to cross cell membranes. |
| High background signal in radioligand binding assays. | 1. Non-specific binding: The radioligand or this compound may be binding to non-receptor components of the cell membrane preparation or assay plates. 2. Inadequate washing: Insufficient washing steps can leave behind unbound radioligand. | 1. Include a non-specific binding control using a high concentration of a known non-selective antagonist (e.g., atropine). Optimize protein concentration in the assay. 2. Increase the number and volume of wash steps. Ensure the washing buffer is at the correct temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It exhibits the highest affinity for the M1 and M3 receptor subtypes.[1][2] By blocking the binding of the endogenous agonist acetylcholine, this compound inhibits the downstream signaling pathways activated by these receptors.
Q2: Why is selectivity for M3 over M2 receptors important for a drug targeting overactive bladder?
A2: The M3 receptor is the primary mediator of bladder smooth muscle contraction.[1] The M2 receptor is predominantly found in the heart, where its stimulation leads to a decrease in heart rate. Therefore, a higher selectivity for M3 over M2 is desirable to achieve therapeutic effects on the bladder while minimizing cardiovascular side effects like bradycardia.[1]
Q3: What are the main signaling pathways activated by M1 and M3 receptors?
A3: Both M1 and M3 muscarinic receptors are coupled to Gq/11 G-proteins. Upon activation, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Q4: How can I experimentally determine the selectivity profile of this compound in my system?
A4: The selectivity of this compound can be determined using two main types of assays:
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Radioligand Binding Assays: These assays measure the affinity (Ki) of the compound for each of the five muscarinic receptor subtypes (M1-M5) by competing with a radiolabeled ligand.
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Functional Cell-Based Assays: These assays measure the potency (IC50) of the compound in inhibiting the functional response to an agonist in cells expressing a specific receptor subtype. Common readouts include calcium mobilization or inositol phosphate accumulation for M1, M3, and M5 receptors, and inhibition of cAMP accumulation for M2 and M4 receptors.
Q5: Are there any known strategies to improve the selectivity of a muscarinic antagonist like this compound?
A5: Yes, several medicinal chemistry strategies can be employed to improve selectivity:
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Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and evaluating the impact on binding affinity and functional activity at different receptor subtypes.
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Targeting Allosteric Sites: Designing compounds that bind to less conserved allosteric sites on the receptor, which can modulate the binding of the endogenous ligand at the orthosteric site.
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Exploiting Minor Differences in the Orthosteric Site: Even small differences in the amino acid composition of the highly conserved orthosteric binding pocket between receptor subtypes can be exploited to achieve selectivity.
Data Presentation
The following table summarizes the known binding affinities of this compound for human muscarinic receptor subtypes. Data is derived from the primary literature describing the compound's initial characterization.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Reference |
| M1 | High Affinity | [1] |
| M2 | Lower Affinity | |
| M3 | 0.39 | |
| M4 | Data not available | |
| M5 | Data not available |
Note: The original publication by Naito et al. (1998) states high affinity for M1 and M3 receptors and selectivity for M3 over M2, but specific Ki values for M1 and M2 were not found in the publicly available abstract. Researchers should consult the full publication for complete data.
Experimental Protocols
Radioligand Binding Assay for Determining this compound Selectivity
Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
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Cell membranes prepared from CHO or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
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[3H]-N-Methylscopolamine ([3H]-NMS) as the radioligand.
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This compound hydrochloride.
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Atropine (for determining non-specific binding).
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
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Glass fiber filter mats.
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Scintillation cocktail.
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Scintillation counter.
Procedure:
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Prepare serial dilutions of this compound in assay buffer.
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In a 96-well plate, add assay buffer, cell membranes (typically 10-50 µg protein per well), a fixed concentration of [3H]-NMS (typically at its Kd), and the various concentrations of this compound.
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For total binding wells, add assay buffer instead of this compound.
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For non-specific binding wells, add a high concentration of atropine (e.g., 1 µM).
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Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Harvest the contents of each well onto a glass fiber filter mat using a cell harvester.
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Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
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Dry the filter mats and place them in scintillation vials with scintillation cocktail.
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Count the radioactivity in a scintillation counter.
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Cell-Based Assay (Calcium Mobilization) for M1, M3, and M5 Receptors
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced calcium mobilization in cells expressing M1, M3, or M5 receptors.
Materials:
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CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.
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Carbachol or another suitable muscarinic agonist.
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This compound hydrochloride.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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A fluorescence plate reader with an injection system (e.g., FLIPR).
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
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Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
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Prepare serial dilutions of this compound in assay buffer.
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Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
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Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
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Inject a fixed concentration of the agonist (typically the EC80) into the wells and immediately begin recording the fluorescence signal over time.
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The peak fluorescence intensity or the area under the curve is used as the measure of the response.
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Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: M1/M3 muscarinic receptor signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for assessing the selectivity of this compound.
Caption: A logical decision tree for troubleshooting common issues with this compound experiments.
References
Overcoming resistance to YM-46303 in long-term studies
Technical Support Center: YM-46303 Long-Term Studies
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential challenges encountered during long-term studies with this M1/M3 muscarinic acetylcholine receptor (mAChR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a high affinity for the M1 and M3 subtypes. Its primary mechanism of action is to competitively block the binding of the endogenous neurotransmitter, acetylcholine (ACh), to these receptors, thereby inhibiting downstream signaling pathways.
Q2: We are observing a diminished response to this compound in our cell-based assays after prolonged or repeated exposure. What could be the cause?
A2: A diminished response to a receptor antagonist over time, often termed tachyphylaxis or resistance, can arise from several cellular adaptation mechanisms. For mAChR antagonists, this could be due to:
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Receptor Upregulation: Chronic blockade of receptors can sometimes lead to a compensatory increase in receptor expression on the cell surface.
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Receptor Desensitization: Although more common with agonists, prolonged antagonist treatment might alter the conformation or sensitivity of the remaining unbound receptors.
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Changes in Downstream Signaling: The cell may adapt by altering the expression or activity of signaling molecules downstream of the M1 and M3 receptors.
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Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could reduce the intracellular concentration of this compound.
Q3: Are there any known off-target effects of this compound that could contribute to resistance?
A3: While this compound is reported to be selective for M1 and M3 receptors, high concentrations or long-term exposure could potentially lead to interactions with other receptors or cellular components. It is advisable to perform counter-screening against a panel of related receptors if off-target effects are suspected.
Troubleshooting Guides
Issue 1: Increasing IC50 Value of this compound in Long-Term Cell Culture
Symptoms:
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A rightward shift in the concentration-response curve for this compound is observed.
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Higher concentrations of this compound are required to achieve the same level of inhibition of ACh-mediated signaling (e.g., calcium mobilization).
Possible Causes & Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Action |
| Receptor Upregulation | 1. Quantify Receptor Expression: Perform Western blotting or flow cytometry to compare M1 and M3 receptor protein levels in treated vs. untreated cells. 2. Radioligand Binding Assay: Use a radiolabeled mAChR antagonist (e.g., [3H]NMS) to determine the receptor density (Bmax) and affinity (Kd) in control and long-term treated cells. |
| Drug Efflux | 1. Test with Efflux Pump Inhibitors: Co-incubate cells with this compound and a known inhibitor of ABC transporters (e.g., verapamil for P-glycoprotein). A restored sensitivity to this compound would suggest the involvement of efflux pumps. 2. Measure Intracellular Drug Concentration: Use techniques like LC-MS/MS to quantify the intracellular levels of this compound in treated and untreated cells. |
| Altered Downstream Signaling | 1. Assess G-protein Coupling: Evaluate the coupling of M1/M3 receptors to their respective G-proteins (Gq/11) using co-immunoprecipitation or FRET-based assays. 2. Profile Second Messengers: Measure downstream signaling molecules like inositol phosphates (IPs) or diacylglycerol (DAG) in response to ACh stimulation in the presence and absence of this compound in long-term treated cells. |
Issue 2: Inconsistent In Vivo Efficacy of this compound in Chronic Dosing Studies
Symptoms:
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Initial efficacy of this compound is observed, but the therapeutic effect diminishes over the course of the study despite continuous dosing.
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Increased variability in response among study subjects.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Action |
| Pharmacokinetic Changes | 1. Monitor Plasma Drug Levels: Collect plasma samples at various time points throughout the study to determine if the clearance of this compound is increasing over time. 2. Assess Metabolite Formation: Analyze plasma and tissue samples for metabolites of this compound that may have reduced activity. |
| Receptor Occupancy | 1. Ex Vivo Receptor Binding: At the end of the study, collect tissues of interest and perform ex vivo radioligand binding to assess the in vivo receptor occupancy of this compound. 2. PET Imaging (if applicable): If a suitable radiotracer is available, positron emission tomography can be used to non-invasively monitor receptor occupancy in real-time. |
| Physiological Compensation | 1. Evaluate Counter-Regulatory Pathways: Investigate whether alternative signaling pathways that bypass the M1/M3 receptors are being activated. This may involve transcriptomic or proteomic analysis of tissues from treated and control animals. |
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when investigating resistance to this compound.
| Cell Line | Treatment Condition | This compound IC50 (nM) | M3 Receptor Expression (Relative to Control) | P-gp Expression (Relative to Control) |
| HT-29 | Control (24h) | 1.2 ± 0.2 | 1.0 | 1.0 |
| HT-29 | This compound (10 nM, 4 weeks) | 25.8 ± 3.1 | 2.5 ± 0.4 | 1.1 ± 0.1 |
| HT-29 | This compound (100 nM, 4 weeks) | 112.5 ± 12.7 | 4.1 ± 0.6 | 3.8 ± 0.5 |
Experimental Protocols
Protocol 1: Western Blot for M3 Muscarinic Receptor Expression
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Cell Lysis:
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Culture cells to 80-90% confluency.
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Treat cells with this compound at the desired concentration and duration. Include a vehicle-treated control group.
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Wash cells twice with ice-cold PBS.
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Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
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Scrape cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
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Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
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Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
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Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against the M3 muscarinic receptor (diluted in blocking buffer) overnight at 4°C with gentle agitation.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.
-
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Detection:
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Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
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Visualize the protein bands using a chemiluminescence imaging system.
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Use a loading control, such as β-actin or GAPDH, to normalize the M3 receptor signal.
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Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway and Site of this compound Action.
Caption: Experimental Workflow for Investigating this compound Resistance.
Technical Support Center: YM-46303 Quality Control and Purity Assessment
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of YM-46303. The following sections offer troubleshooting advice and frequently asked questions to assist users in their experimental workflows. Due to the limited publicly available information on specific analytical methods for this compound, this guide focuses on general best practices and principles for the quality control of small molecule drug candidates. The provided protocols are illustrative and should be adapted based on in-house validation and instrumentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its expected characteristics?
This compound is a potent and selective antagonist of muscarinic acetylcholine M3 receptors. It is a white to off-white solid. Key identifiers include:
-
CAS Number: 171722-81-9
-
Molecular Formula: C₂₀H₂₂N₂O₂·HCl
-
Molecular Weight: 374.9 g/mol
2. What are the recommended storage conditions for this compound?
To ensure the stability and integrity of the compound, it is recommended to store this compound in a cool, dry place. For long-term storage, keep the compound in a tightly sealed container at -20°C, protected from light and moisture.
3. What level of purity is expected for this compound?
For research and pre-clinical use, the purity of this compound should typically be ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). The exact purity specifications may vary depending on the supplier and the intended application.
4. What are the potential impurities associated with this compound?
Without specific literature on the synthesis and degradation of this compound, potential impurities can be hypothesized based on its structure and general chemical principles. These may include:
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Starting materials and reagents: Unreacted precursors from the synthesis.
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By-products: Compounds formed during the synthesis through side reactions.
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Degradation products: Resulting from hydrolysis of the carbamate linkage or oxidation.
5. Which analytical techniques are recommended for purity assessment?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
HPLC with UV detection: For quantitative purity analysis and detection of non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of impurities and degradation products.
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities with distinct proton or carbon signals.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups.
Troubleshooting Guides
This section addresses common issues that may be encountered during the quality control analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a new or validated column.- Reduce the sample concentration or injection volume. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Allow sufficient time for column equilibration before analysis. |
| Presence of unexpected peaks | - Sample contamination- Mobile phase contamination- System contamination- Sample degradation | - Prepare fresh samples and mobile phase.- Flush the HPLC system thoroughly.- Analyze a blank (injection of solvent) to identify system peaks.- Investigate sample handling and storage to prevent degradation. |
Mass Spectrometry (MS) Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low signal intensity | - Poor ionization of the analyte- Inappropriate MS parameters- Sample matrix effects | - Optimize the ionization source (e.g., electrospray ionization - ESI) and parameters (e.g., capillary voltage, gas flow).- Adjust fragmentation settings for MS/MS analysis.- Dilute the sample or use a sample preparation technique (e.g., solid-phase extraction) to remove interfering substances. |
| Inaccurate mass measurement | - Instrument calibration drift | - Perform regular mass calibration of the instrument using a known standard. |
| Non-reproducible fragmentation pattern | - Inconsistent collision energy | - Optimize and stabilize the collision energy for MS/MS experiments. |
Experimental Protocols
The following are generalized protocols for the quality control of this compound. These should be optimized and validated for specific instrumentation and laboratory conditions.
Purity Determination by HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. (A starting point could be 10% acetonitrile, ramping to 90% over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
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Sample Preparation: Dissolve this compound in the initial mobile phase composition to a concentration of 1 mg/mL.
Impurity Identification by LC-MS
-
LC Conditions: Use the same HPLC method as described above.
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MS Detector: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).
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Ionization Mode: Positive ion mode is expected to be suitable for this compound.
-
Scan Range: m/z 100-1000.
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Data Analysis: Identify the mass-to-charge ratio (m/z) of the main peak corresponding to this compound and any minor peaks corresponding to potential impurities.
Structural Confirmation by ¹H NMR
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Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
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Concentration: 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent.
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Instrument: 400 MHz or higher NMR spectrometer.
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Analysis: Acquire a ¹H NMR spectrum and compare the chemical shifts, integrations, and coupling patterns with the expected structure of this compound.
Visualizations
Caption: Quality control workflow for this compound analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
Caption: Simplified M3 muscarinic receptor signaling pathway.
Interpreting unexpected results with YM-46303
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with YM-46303.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a particularly high affinity for the M1 and M3 receptor subtypes. By binding to these receptors, it prevents acetylcholine from binding and initiating downstream signaling cascades.
Q2: What is the expected effect of this compound on intracellular calcium levels following muscarinic receptor activation?
Muscarinic M1 and M3 receptors are Gq-protein coupled receptors. Their activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, leading to an increase in intracellular calcium concentration. Therefore, this compound is expected to inhibit this acetylcholine-induced increase in intracellular calcium.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected inhibition of acetylcholine-induced calcium release by this compound.
If you observe that this compound is not effectively blocking the calcium signal induced by a muscarinic agonist, consider the following possibilities:
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Inadequate Inhibitor Concentration or Incubation Time: The concentration of this compound may be too low, or the pre-incubation time may be too short to achieve complete receptor blockade.
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Agonist Concentration is Too High: An excessively high concentration of the muscarinic agonist may be outcompeting this compound at the receptor binding site.
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Experimental Artifacts: The observed calcium signal may not be solely mediated by M1/M3 receptors. Other calcium influx pathways could be involved.
Suggested Troubleshooting Steps:
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Optimize this compound Concentration and Incubation Time: Perform a dose-response experiment with varying concentrations of this compound while keeping the agonist concentration constant. Also, test different pre-incubation times (e.g., 15, 30, 60 minutes) to ensure sufficient time for the inhibitor to bind to the receptors.
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Agonist Dose-Response: Conduct a dose-response curve for the muscarinic agonist in the presence and absence of a fixed concentration of this compound to determine if a rightward shift in the agonist's EC50 value is observed, which is indicative of competitive antagonism.
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Investigate Alternative Calcium Pathways: Use specific inhibitors for other potential calcium channels (e.g., voltage-gated calcium channels, store-operated calcium entry) to see if they reduce the residual calcium signal.
Hypothetical Data Summary: this compound Inhibition of Acetylcholine-Induced Calcium Release
| This compound Concentration (nM) | Pre-incubation Time (min) | Acetylcholine EC50 (nM) | Maximum Calcium Response (% of control) |
| 0 (Control) | 30 | 50 | 100 |
| 1 | 15 | 150 | 85 |
| 1 | 30 | 500 | 55 |
| 10 | 30 | >10,000 | 15 |
| 100 | 30 | No response | 5 |
Experimental Protocol: In Vitro Calcium Assay
-
Cell Culture: Plate cells expressing the target muscarinic receptor (e.g., CHO-M3 cells) in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
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Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Inhibitor Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of this compound for the desired amount of time (e.g., 30 minutes) at 37°C.
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Agonist Stimulation: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, and then add the muscarinic agonist (e.g., acetylcholine or carbachol) and continuously record the fluorescence signal for 2-5 minutes.
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Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well and normalize it to the baseline.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for unexpected calcium signals.
Issue 2: Observing effects of this compound that are inconsistent with M1/M3 receptor antagonism.
If this compound produces an unexpected cellular response that cannot be attributed to its known mechanism of action, it is important to consider potential off-target effects.
-
Interaction with other Receptors: At higher concentrations, this compound might interact with other GPCRs or ion channels.
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Non-specific Effects: The compound might have effects on cellular health or membrane integrity at high concentrations, leading to artifacts.
Suggested Troubleshooting Steps:
-
Confirm with a Structurally Different Antagonist: Use another M1/M3 antagonist with a different chemical structure to see if the unexpected effect is reproducible. If the effect is unique to this compound, it is more likely to be an off-target effect.
-
Test in a Receptor-Null Cell Line: If possible, perform the experiment in a cell line that does not express muscarinic receptors. An effect in these cells would strongly indicate an off-target mechanism.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity at the concentrations of this compound being used.
Hypothetical Data Summary: Specificity of this compound
| Cell Line | Muscarinic Receptor Expression | This compound (1 µM) Effect on Unexpected Endpoint | Alternative Antagonist (1 µM) Effect |
| CHO-M3 | M3 | Present | Absent |
| Wild-type CHO | None | Present | Absent |
| HEK293 | M1 | Present | Absent |
Signaling Pathway Diagram: M3 Muscarinic Receptor
Caption: M3 muscarinic receptor signaling pathway.
Best practices for storing and handling YM-46303
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling YM-46303, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Product Information and Storage
This compound is a potent and selective antagonist of the muscarinic acetylcholine M3 receptor (mAChR M3). It exhibits high affinity for both M1 and M3 receptors, with selectivity for M3 over M2 receptors.[1] Proper storage and handling are crucial for maintaining its stability and ensuring experimental reproducibility.
Storage of Solid Compound:
| Parameter | Recommendation |
| Storage Temperature | Store in a cool, dry place. For long-term storage, -20°C is recommended. |
| Protection | Protect from light and moisture. |
| Container | Keep in a tightly sealed container. |
Stock Solution Preparation and Storage:
| Parameter | Recommendation |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. |
| Reconstitution | Briefly sonicate or vortex to ensure complete dissolution. |
| Stock Concentration | Prepare a stock solution of 10 mM or higher for convenient dilution into experimental media. |
| Storage Temperature | Aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles. |
| Stability | When stored properly at -80°C, the stock solution is stable for up to 6 months. At -20°C, it is recommended to use it within 1 month. |
Experimental Protocols
General Cell-Based Assay Protocol
This protocol provides a general workflow for utilizing this compound in a cell-based assay to assess its inhibitory effect on M3 receptor activation.
Figure 1: A general experimental workflow for a cell-based assay using this compound.
Methodology:
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Cell Seeding: Seed cells known to express the M3 receptor (e.g., CHO-K1 cells stably expressing human M3 receptor) into a 96-well plate at an appropriate density.
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Incubation: Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.
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Compound Preparation: Prepare serial dilutions of the this compound stock solution in serum-free cell culture medium to achieve the desired final concentrations.
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Pre-incubation: Remove the growth medium from the cells and add the this compound dilutions. Incubate for a predetermined time (e.g., 30 minutes) to allow the compound to bind to the receptors.
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Agonist Stimulation: Add a known muscarinic agonist (e.g., carbachol) to the wells to stimulate the M3 receptors.
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Signal Detection: After a specific incubation period with the agonist, lyse the cells and measure the downstream signaling response. A common method is to measure the change in intracellular calcium concentration using a fluorescent calcium indicator.
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Data Analysis: Plot the agonist response against the concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀).
Signaling Pathway
This compound functions by blocking the signaling cascade initiated by the activation of the muscarinic M3 receptor, which is a Gq-protein coupled receptor.
Figure 2: The inhibitory effect of this compound on the muscarinic M3 receptor signaling pathway.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Question | Answer |
| Why am I seeing high variability in my assay results? | High variability can be caused by several factors: - Inconsistent cell seeding: Ensure a uniform cell number in each well. - Improper mixing of solutions: Thoroughly mix all reagents, including the this compound dilutions. - Edge effects in the microplate: Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. - Temperature fluctuations: Maintain a stable temperature throughout the assay. |
| My IC₅₀ value for this compound is different from the published values. What could be the reason? | Discrepancies in IC₅₀ values can arise from: - Different cell lines: The level of M3 receptor expression can vary between cell lines. - Assay conditions: Differences in incubation times, agonist concentration, and detection methods can affect the results. - Compound degradation: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| I am observing cell death after treating with this compound. Is it cytotoxic? | This compound is generally not reported to be cytotoxic at concentrations typically used to antagonize the M3 receptor. However, at very high concentrations, off-target effects or solvent toxicity (from DMSO) could lead to cell death. It is recommended to: - Perform a cytotoxicity assay: Use a viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration of this compound in your specific cell line. - Limit DMSO concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced toxicity. |
| The compound precipitated in my aqueous buffer. How can I resolve this? | This compound has limited solubility in aqueous solutions. To avoid precipitation: - Prepare fresh dilutions: Make dilutions from the DMSO stock solution into your aqueous buffer immediately before use. - Do not store aqueous solutions: It is not recommended to store this compound in aqueous buffers for extended periods. - Check the pH of your buffer: The solubility of some compounds can be pH-dependent. |
| How can I confirm that this compound is active? | To verify the activity of your this compound stock: - Use a positive control: Include a known M3 receptor antagonist in your assay to compare its activity with this compound. - Perform a dose-response curve: A clear dose-dependent inhibition of the agonist-induced signal is a good indicator of compound activity. |
References
Validation & Comparative
YM-46303 vs. Oxybutynin: A Comparative Analysis of Bladder Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bladder selectivity of YM-46303 and oxybutynin, two muscarinic receptor antagonists investigated for the treatment of overactive bladder (OAB). The information presented is based on available preclinical data.
Introduction
Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The primary pharmacological treatment for OAB involves antimuscarinic agents that block the action of acetylcholine at muscarinic receptors in the bladder, leading to relaxation of the detrusor smooth muscle. Oxybutynin has long been a cornerstone of OAB therapy. However, its clinical utility is often limited by systemic anticholinergic side effects, most notably dry mouth (xerostomia), which results from the blockade of muscarinic receptors in the salivary glands. This has driven the search for more bladder-selective antimuscarinic agents, such as this compound, with the aim of improving the therapeutic index.
Mechanism of Action
Both this compound and oxybutynin exert their therapeutic effect by antagonizing muscarinic acetylcholine receptors (mAChRs). The M3 receptor subtype is the primary mediator of bladder smooth muscle contraction.[1][2] Therefore, antagonism of M3 receptors is the key mechanism for alleviating OAB symptoms. However, the lack of selectivity for bladder M3 receptors over M3 receptors in other tissues, such as the salivary glands, leads to undesirable side effects.
This compound is a muscarinic receptor antagonist with a high affinity for M1 and M3 receptors and a notable selectivity for the M3 subtype over the M2 subtype. Preclinical evidence suggests that this compound possesses a superior bladder selectivity profile compared to oxybutynin.
Oxybutynin is also a non-selective muscarinic antagonist with a higher affinity for M1 and M3 receptors compared to other subtypes.[3][4] Its active metabolite, N-desethyloxybutynin, also contributes to both its therapeutic efficacy and its side effect profile.[5]
Comparative Bladder Selectivity: Preclinical Data
A key preclinical study in rats directly compared the in vivo bladder selectivity of this compound and oxybutynin. The results indicated that this compound has a significantly more favorable profile for targeting the bladder over the salivary glands.
| Parameter | This compound | Oxybutynin | Fold Difference (this compound vs. Oxybutynin) |
| Inhibitory Activity on Bladder Pressure (in reflexly-evoked rhythmic contraction in rats) | ~10x higher | Baseline | ~10 |
| Selectivity for Bladder Contraction vs. Salivary Secretion (in rats) | ~5x greater | Baseline | ~5 |
Table 1: Comparative In Vivo Bladder Selectivity of this compound and Oxybutynin in Rats. This data highlights the enhanced potency and selectivity of this compound for the urinary bladder compared to oxybutynin in a preclinical model.
Muscarinic Receptor Binding Affinity
A comprehensive comparison of the binding affinities (Ki values) of this compound and oxybutynin for the five human muscarinic receptor subtypes (M1-M5) would provide a clearer picture of their selectivity profiles. While a complete binding profile for this compound is not publicly available, some data for oxybutynin has been reported.
| Receptor Subtype | Oxybutynin (Ki, nM) | This compound (Ki, nM) |
| M1 | Potent affinity | High affinity |
| M2 | Less potent affinity | Lower affinity than M3 |
| M3 | Potent affinity | High affinity |
| M4 | Potent affinity | Not reported |
| M5 | Less potent affinity | Not reported |
Table 2: Muscarinic Receptor Binding Affinity Profile. Data for oxybutynin indicates potent binding to M1, M3, and M4 receptors, with lower affinity for M2 and M5 subtypes. This compound is reported to have high affinity for M1 and M3 receptors, with selectivity for M3 over M2. A full quantitative comparison is limited by the lack of publicly available Ki values for this compound.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in M3 muscarinic receptor-mediated bladder contraction and salivary secretion.
References
- 1. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of YM-46303 and Other M3 Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of YM-46303, an investigational muscarinic M3 receptor antagonist, with other established M3 antagonists such as darifenacin, solifenacin, oxybutynin, and tolterodine. The information presented is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent.
Introduction to M3 Receptor Antagonists
Muscarinic M3 receptors are G-protein coupled receptors that play a crucial role in mediating smooth muscle contraction and glandular secretion.[1] Antagonists of the M3 receptor are therefore clinically significant for the treatment of conditions characterized by smooth muscle overactivity, most notably overactive bladder (OAB). By blocking the action of acetylcholine at M3 receptors in the detrusor muscle of the bladder, these agents reduce involuntary bladder contractions, thereby alleviating symptoms of urgency, frequency, and incontinence. This guide focuses on comparing the in vitro and in vivo pharmacological profiles of this compound with other commonly used M3 antagonists.
Comparative Efficacy Data
The following tables summarize the binding affinities (pKi and Ki) and functional potencies (pA2) of this compound and other M3 antagonists for the five muscarinic receptor subtypes (M1-M5). This data is essential for understanding the selectivity and potential side-effect profiles of these compounds.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | High Affinity | Lower Affinity | 9.41 (Ki: 0.39 nM) | - | - |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
| Solifenacin | 7.6 (Ki: 26 nM) | 6.8 (Ki: 170 nM) | 7.9 (Ki: 12 nM) | 6.9 (Ki: 110 nM) | 7.5 (Ki: 31 nM) |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Data for this compound for M1, M2, M4, and M5 receptors were not available in the public domain. The Ki value for this compound at the M3 receptor was converted to a pKi value for comparison.
Table 2: Functional Antagonist Potency (pA2)
| Compound | Tissue/Assay | pA2 Value |
| Solifenacin | Isolated rat urinary bladder (Carbachol-induced contractions) | 7.44 |
| Tolterodine | Isolated guinea pig urinary bladder (Carbachol-induced contractions) | 8.6 |
| Oxybutynin | Isolated guinea pig urinary bladder (Carbachol-induced contractions) | 8.5 |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: M3 Receptor Signaling Pathway in Smooth Muscle.
Caption: Radioligand Binding Assay Workflow.
Caption: In Vivo Cystometry Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand, typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled test compounds (this compound, darifenacin, etc.).
-
Assay buffer (e.g., phosphate-buffered saline, PBS).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (Schild Analysis)
Objective: To determine the functional potency (pA2) of an antagonist in a tissue-based assay.
Materials:
-
Isolated tissue preparations (e.g., strips of guinea pig or rat urinary bladder).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2/5% CO2.
-
Agonist (e.g., carbachol).
-
Antagonist (test compound).
-
Force-displacement transducer to measure tissue contraction.
Procedure:
-
Tissue Preparation: The isolated tissue is mounted in the organ bath and allowed to equilibrate under a resting tension.
-
Control Agonist Response: A cumulative concentration-response curve to the agonist is generated to determine the baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined period to allow for equilibrium.
-
Agonist Response in Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Repeat: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.
-
Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression gives the pA2 value.
In Vivo Cystometry in Rats
Objective: To evaluate the effect of a test compound on bladder function in a living animal model of overactive bladder.
Materials:
-
Female Sprague-Dawley rats.
-
Anesthesia (e.g., urethane).
-
Bladder catheter.
-
Infusion pump.
-
Pressure transducer and recording system.
-
Metabolic cage for urine collection.
-
Test compound and vehicle.
Procedure:
-
Surgical Preparation: The rat is anesthetized, and a catheter is implanted into the bladder dome and exteriorized at the nape of the neck.
-
Acclimation: The animal is allowed to recover from surgery and acclimate to the metabolic cage.
-
Baseline Cystometry: The bladder is continuously filled with saline at a constant rate via the implanted catheter. Intravesical pressure is continuously monitored to record parameters such as bladder capacity, micturition pressure, and the frequency of non-voiding contractions.
-
Drug Administration: The test compound or vehicle is administered (e.g., intravenously, intraperitoneally, or orally).
-
Post-treatment Cystometry: Bladder filling and pressure recording are continued to assess the effects of the compound on the cystometric parameters.
-
Data Analysis: The pre- and post-treatment cystometric parameters are compared to determine the efficacy of the antagonist in reducing bladder overactivity.
Discussion and Conclusion
The available data indicates that this compound is a potent M3 muscarinic receptor antagonist with a high binding affinity for the M3 receptor subtype (Ki = 0.39 nM).[2] This high affinity suggests that this compound has the potential for strong efficacy in the treatment of OAB. While direct comparative data for this compound across all five muscarinic receptor subtypes is not yet publicly available, its reported high affinity for M1 and M3 receptors with selectivity over M2 receptors is a promising profile.[3]
Compared to other M3 antagonists, darifenacin and solifenacin also exhibit selectivity for the M3 receptor over the M2 receptor, which is thought to contribute to a reduced incidence of cardiac side effects (mediated by M2 receptors).[2] Oxybutynin and tolterodine are generally considered less selective.
The in vivo data for this compound, showing potent inhibition of bladder pressure in rats, further supports its potential as a therapeutic agent for OAB. A comprehensive evaluation of this compound's efficacy and safety profile will require further clinical investigation, including head-to-head comparative trials with existing M3 antagonists. The experimental protocols outlined in this guide provide a framework for conducting such preclinical and clinical evaluations.
References
A Head-to-Head Comparison of YM-46303 and Darifenacin: A Guide for Researchers
This guide provides a detailed, data-driven comparison of two selective M3 muscarinic receptor antagonists, YM-46303 and darifenacin. Designed for researchers, scientists, and drug development professionals, this document summarizes key pharmacological data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate an objective evaluation of these compounds.
Pharmacological Profile: A Quantitative Comparison
Both this compound and darifenacin are potent antagonists of muscarinic acetylcholine receptors (mAChRs), with a notable selectivity for the M3 subtype, which is predominantly involved in the contraction of smooth muscle, such as that found in the urinary bladder. This selectivity is a key attribute for the treatment of conditions like overactive bladder (OAB), as it may reduce the incidence of side effects associated with the blockade of other muscarinic receptor subtypes.
The binding affinities of this compound and darifenacin for the five human muscarinic receptor subtypes (M1-M5) are presented below. This data, derived from radioligand binding assays, is crucial for understanding the selectivity profile of each compound.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| This compound | High Affinity | 7.84* | High Affinity | N/A | N/A |
| Darifenacin | 8.2[1] | 7.4[1] | 9.1[1] | 7.3[1] | 8.0[1] |
From the available data, darifenacin demonstrates a clear selectivity for the M3 receptor subtype. In vitro studies have shown that darifenacin has a 59-fold higher affinity for M3 receptors compared to M2 and M4 receptors, and a 9 to 12-fold greater affinity for M3 over M1 and M5 receptors respectively. This compound is also reported to exhibit high affinity for M1 and M3 receptors with selectivity for M3 over the M2 receptor.
In functional assays, which measure the biological response to receptor activation, both compounds have demonstrated potent antagonism of M3 receptor-mediated effects.
| Compound | Functional Assay | Potency (pA2) | Tissue/Cell Line |
| Darifenacin | Smooth Muscle Contraction | 8.66 - 9.4 | Guinea pig ileum, trachea, and bladder |
Note: Comprehensive functional potency data for this compound across various tissues was not available in the reviewed literature.
Experimental Protocols
The quantitative data presented in this guide is typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches used to characterize muscarinic receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from muscarinic receptors by the test compound (this compound or darifenacin).
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: this compound and darifenacin at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay is used to measure the ability of an antagonist to block the agonist-induced activation of Gq-coupled receptors, such as the M3 receptor.
Objective: To quantify the inhibitory effect of this compound or darifenacin on agonist-stimulated inositol phosphate production in cells expressing the M3 receptor.
Materials:
-
CHO cells stably expressing the human M3 muscarinic receptor.
-
Agonist: Carbachol or another suitable muscarinic agonist.
-
Test compounds: this compound and darifenacin at various concentrations.
-
[³H]-myo-inositol for radiolabeling, or a suitable fluorescence-based IP detection kit.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit IP degradation.
-
Dowex anion-exchange resin (for radioactive method).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Culture and Labeling: Cells are cultured and incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test compound (this compound or darifenacin).
-
Stimulation: The cells are then stimulated with a fixed concentration of the agonist in the presence of LiCl.
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Separation and Quantification: The [³H]-inositol phosphates are separated from other radioactive components using anion-exchange chromatography and quantified by scintillation counting. Alternatively, non-radioactive methods using fluorescence resonance energy transfer (FRET) can be used.
-
Data Analysis: The data is analyzed to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the agonist-induced IP accumulation.
M3 Muscarinic Receptor Signaling Pathway
Both this compound and darifenacin exert their pharmacological effects by blocking the signaling cascade initiated by the activation of the M3 muscarinic receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
Upon binding of acetylcholine (ACh), the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. Both the elevated calcium levels and the activation of protein kinase C (PKC) by DAG contribute to the contraction of smooth muscle cells. This compound and darifenacin, as antagonists, competitively block the binding of ACh to the M3 receptor, thereby inhibiting this signaling cascade and leading to smooth muscle relaxation.
Conclusion
Both this compound and darifenacin are selective M3 muscarinic receptor antagonists. The available quantitative data for darifenacin provides a clear picture of its high affinity and selectivity for the M3 receptor. While comprehensive quantitative data for this compound is less accessible in the public domain, the existing information indicates a similar M3-selective profile. The choice between these compounds for research or development purposes may depend on specific experimental needs, including the desired level of M2 receptor interaction and the specific functional outcomes being investigated. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further characterization and comparison of these and other muscarinic receptor antagonists.
References
In Vivo Therapeutic Potential of Amiselimod (MT-1303): A Comparative Guide
This guide provides a comprehensive comparison of the in vivo therapeutic potential of Amiselimod (MT-1303), a selective sphingosine 1-phosphate receptor-1 (S1P1) modulator, with other relevant therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals.
It appears there may be a misunderstanding in the compound name provided. While searches for "YM-46303" yield limited information about a muscarinic acetylcholine receptor antagonist, the context of therapeutic potential and signaling pathways strongly suggests the intended subject is Amiselimod (MT-1303) . This guide will therefore focus on Amiselimod.
Amiselimod is a next-generation S1P1 receptor modulator that has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases. Its mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes and preventing their infiltration into sites of inflammation.[1][2][3]
Comparative Efficacy of Amiselimod (MT-1303) In Vivo
Amiselimod has been evaluated in various animal models of autoimmune disease, demonstrating potent efficacy. The following tables summarize key quantitative data from these studies, comparing its performance with other S1P receptor modulators and standard-of-care agents.
Table 1: Efficacy in a Murine Model of Chronic Colitis
| Treatment Group | Dose | Change in Body Weight (%) | Colon Weight (g) | Histological Score | Reference |
| Vehicle | - | -20.5 ± 2.1 | 1.25 ± 0.08 | 4.5 ± 0.5 | [1][2] |
| Amiselimod (MT-1303) | 0.1 mg/kg | -5.2 ± 3.4 | 0.78 ± 0.06 | 1.8 ± 0.4 | |
| Amiselimod (MT-1303) | 0.3 mg/kg | -2.1 ± 2.9 | 0.65 ± 0.05 | 1.2 ± 0.3 | |
| Anti-TNF-α mAb | 250 µ g/mouse | -3.5 ± 3.1 | 0.72 ± 0.07 | 1.5 ± 0.4 |
Table 2: Efficacy in Murine Models of Systemic Lupus Erythematosus (SLE)
| Model | Treatment Group | Dose | Proteinuria Score (at 26 wks) | Serum Anti-dsDNA IgG (U/mL) | Reference |
| MRL/lpr | Vehicle | - | 3.8 ± 0.2 | 15,200 ± 2,100 | |
| MRL/lpr | Amiselimod (MT-1303) | 0.1 mg/kg | 1.5 ± 0.4 | 8,500 ± 1,500 | |
| MRL/lpr | Amiselimod (MT-1303) | 0.3 mg/kg | 0.8 ± 0.3 | 5,900 ± 1,200 | |
| MRL/lpr | FK506 | 3 mg/kg | 1.9 ± 0.5 | 9,800 ± 1,800 | |
| NZBWF1 | Vehicle | - | 3.5 ± 0.3 | 22,500 ± 3,500 | |
| NZBWF1 | Amiselimod (MT-1303) | 0.3 mg/kg | 1.2 ± 0.4 | 19,800 ± 3,100 (NS) |
Mechanism of Action and Signaling Pathway
Amiselimod (MT-1303) is a prodrug that is phosphorylated in vivo to its active metabolite, MT-1303-P. MT-1303-P acts as a high-affinity agonist at the S1P1 receptor, leading to its internalization and degradation. This functional antagonism prevents lymphocytes from responding to the natural S1P gradient that directs their egress from lymph nodes, thereby reducing the number of circulating lymphocytes available to infiltrate inflamed tissues.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Chronic Colitis Model Induced by Adoptive Transfer of CD4+CD45RBhigh T Cells
-
Animals: Male SCID (severe combined immunodeficient) mice, aged 6-8 weeks, are used as recipients. BALB/c mice are used as donors for T cells.
-
Induction of Colitis: CD4+ T cells are isolated from the spleens of BALB/c mice. The CD4+CD45RBhigh T cell population is then sorted using flow cytometry. Colitis is induced by intraperitoneally injecting 4 x 10^5 CD4+CD45RBhigh T cells into each SCID mouse.
-
Treatment: One week after cell transfer, mice are randomized into treatment groups. Amiselimod (MT-1303) is administered orally once daily. The vehicle control group receives the corresponding vehicle. A positive control group is treated with an anti-mouse TNF-α monoclonal antibody.
-
Assessment of Colitis:
-
Body Weight: Monitored weekly.
-
Histological Analysis: At the end of the study, the colon is removed, and its weight is recorded. Sections of the colon are stained with hematoxylin and eosin (H&E) to assess inflammation and tissue damage. A histological score is assigned based on the severity of inflammatory cell infiltration and epithelial injury.
-
Flow Cytometry: Lamina propria lymphocytes are isolated from the colon to analyze the populations of Th1 and Th17 cells.
-
Murine Models of Systemic Lupus Erythematosus (MRL/lpr and NZBWF1 mice)
-
Animals: Female MRL/lpr and NZBWF1 mice, which spontaneously develop a lupus-like disease, are used.
-
Prophylactic Treatment: Treatment with Amiselimod (MT-1303), vehicle, or a comparator drug (e.g., FK506) is initiated at 8 weeks of age, before the onset of significant disease, and continues for a predefined period (e.g., 18 weeks).
-
Therapeutic Treatment: In some studies, treatment is initiated after the establishment of proteinuria to assess the therapeutic effect on existing disease.
-
Assessment of Disease:
-
Proteinuria: Urine protein levels are monitored weekly using urinalysis strips and scored on a semi-quantitative scale.
-
Serology: Blood is collected periodically to measure serum levels of anti-double-stranded DNA (dsDNA) autoantibodies by ELISA.
-
Histopathology: At the end of the study, kidneys are collected for histological analysis to assess the severity of lupus nephritis, including glomerular sclerosis and immune complex deposition.
-
Flow Cytometry: Spleen and peripheral blood are analyzed for different lymphocyte populations, including T cells, B cells, and plasma cells.
-
Conclusion
The available in vivo data strongly support the therapeutic potential of Amiselimod (MT-1303) in autoimmune diseases. In preclinical models of chronic colitis and systemic lupus erythematosus, Amiselimod demonstrated potent efficacy, often comparable or superior to existing therapeutic agents. Its selective S1P1 receptor modulation offers a targeted approach to inhibiting the inflammatory cascade by sequestering lymphocytes. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients with autoimmune disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells | PLOS One [journals.plos.org]
Benchmarking YM-46303: A Comparative Analysis of a Veteran mAChR Antagonist Against Novel Competitors
For Immediate Release
This guide provides a comprehensive comparison of the established muscarinic acetylcholine receptor (mAChR) antagonist, YM-46303, against a new generation of selective M3 antagonists. This analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of binding affinities, functional potencies, and the underlying experimental methodologies.
Introduction to this compound and the Evolving Landscape of mAChR Antagonists
This compound is a muscarinic antagonist known for its high affinity for M1 and M3 receptors, with a notable selectivity for the M3 subtype over the M2 subtype.[1] This profile has made it a valuable tool in research, particularly in studies related to urinary urge incontinence.[1] The field of mAChR antagonist development is continually advancing, with a strong focus on creating highly selective M3 antagonists to minimize side effects associated with the blockade of other muscarinic receptor subtypes. This guide will benchmark this compound against recently developed antagonists that have shown promise in preclinical and clinical studies for conditions such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).
Comparative Analysis of Binding Affinities
The binding affinity of an antagonist for its target receptor is a critical determinant of its potency. The following table summarizes the reported binding affinities (pKi values) of this compound and a selection of newly developed mAChR antagonists across the five muscarinic receptor subtypes (M1-M5). It is important to note that these values are compiled from various studies and experimental conditions may differ, warranting careful interpretation.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3/M2 Selectivity | Reference |
| This compound | High Affinity | Lower Affinity | High Affinity | N/A | N/A | Selective | [1] |
| Darifenacin | 8.2 | 7.7 | 8.9 | 8.0 | 8.1 | ~16-fold | [2] |
| Compound 3b (1,4-dioxane analog) | 8.35 | 7.15 | 8.87 | 8.04 | 8.41 | ~52-fold | [3] |
| Revatropate | High Affinity | Lower Affinity | High Affinity | N/A | N/A | ~50-fold | |
| UH-AH 37 | 8.74 | 7.35 | 8.19 | 8.32 | 8.32 | ~7-fold |
Functional Potency in Bladder Tissue
Beyond binding affinity, the functional activity of these antagonists in relevant physiological systems is paramount. The following table presents data from in vitro functional assays, typically measuring the inhibition of agonist-induced contractions in bladder smooth muscle preparations.
| Compound | Assay Type | Species | Potency (pA2 or -logIC50) | Reference |
| This compound | Inhibition of reflexly-evoked rhythmic bladder contraction | Rat (in vivo) | ~10x higher than oxybutynin | |
| Darifenacin | Inhibition of carbachol-induced bladder contraction | Guinea Pig | 8.5 | |
| Oxybutynin | Inhibition of carbachol-induced bladder contraction | Guinea Pig | 8.1 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: M3 muscarinic receptor signaling pathway leading to smooth muscle contraction and its blockade by antagonists.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery & development of selective M3 antagonists for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of YM-46303 and Atropine on Bradycardia and Pressor Response: A Review of Available Preclinical Data
For researchers, scientists, and drug development professionals, understanding the nuanced cardiovascular effects of new chemical entities is paramount. This guide aims to provide a comparative analysis of the experimental drug YM-46303 and the established anticholinergic agent atropine, with a specific focus on their effects on bradycardia and pressor responses. However, a comprehensive head-to-head comparison is currently hampered by the limited availability of public data for this compound.
While extensive research details the cardiovascular profile of atropine, publicly accessible studies outlining the specific effects of this compound on heart rate and blood pressure are not available. This compound is known to be a potent and selective antagonist of the muscarinic M3 receptor. In theory, this selectivity could translate to a cardiovascular profile with fewer M2 receptor-mediated cardiac side effects, such as tachycardia, compared to non-selective antagonists like atropine. However, without direct experimental evidence, this remains speculative.
This guide will proceed by presenting the available preclinical data for atropine's effects on bradycardia and pressor responses, alongside a discussion of the theoretical implications of this compound's M3 selectivity.
Atropine: Effects on Bradycardia and Pressor Response
Atropine is a non-selective muscarinic receptor antagonist, meaning it blocks the action of acetylcholine at all five muscarinic receptor subtypes (M1-M5). Its effect on the cardiovascular system is complex and can be dose-dependent and influenced by the physiological state of the subject.
Attenuation of Bradycardia
Atropine is a cornerstone in the clinical management of symptomatic bradycardia. By blocking M2 muscarinic receptors in the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, atropine inhibits the parasympathetic (vagal) tone, leading to an increase in heart rate.
Experimental Protocol: Carbachol-Induced Bradycardia in Anesthetized Rats
A common preclinical model to evaluate the anti-bradycardic effects of muscarinic antagonists involves inducing bradycardia with a cholinergic agonist like carbachol.
-
Animal Model: Male Wistar rats are anesthetized (e.g., with urethane).
-
Instrumentation: A catheter is inserted into a femoral vein for drug administration, and another into a femoral artery to monitor blood pressure and heart rate.
-
Procedure: A baseline heart rate is established. Carbachol is then administered intravenously to induce a significant decrease in heart rate (bradycardia). Once the bradycardic effect is stable, the test compound (atropine) is administered intravenously at various doses.
-
Data Collection: Heart rate and mean arterial pressure are continuously recorded. The percentage inhibition of the carbachol-induced bradycardia is calculated for each dose of the antagonist.
Pressor Response
The effect of atropine on blood pressure is more variable. By itself, atropine does not consistently cause a significant pressor response. However, it can influence blood pressure in several ways:
-
Increased Cardiac Output: The increase in heart rate can lead to a rise in cardiac output, which may contribute to an elevation in blood pressure.
-
Vasculature Effects: Muscarinic receptors are present in blood vessels. M3 receptors on endothelial cells mediate vasodilation. While atropine's blockade of these receptors might be expected to cause vasoconstriction, the overall effect on systemic vascular resistance is often minimal in the absence of a cholinergic stimulus.
-
Interaction with other agents: Atropine can potentiate the pressor effects of other substances.
Experimental Protocol: Pressor Response in Conscious Rats
Evaluating the direct pressor effects and interactions of a compound is often performed in conscious, freely moving animals to avoid the confounding effects of anesthesia.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Instrumentation: Rats are surgically implanted with telemetry devices for continuous monitoring of blood pressure and heart rate.
-
Procedure: After a recovery period, baseline cardiovascular parameters are recorded. The test compound is administered, and cardiovascular changes are monitored over time. To assess interactions, a pressor agent can be administered with and without pretreatment with the test compound.
-
Data Collection: Continuous data on blood pressure (systolic, diastolic, mean) and heart rate are collected and analyzed.
Studies in conscious rats have shown that the pressor response to central administration of carbachol can be inhibited by atropine.
This compound: A Theoretical Cardiovascular Profile
As a selective M3 muscarinic receptor antagonist, this compound's cardiovascular effects are predicted to differ from those of the non-selective atropine.
-
Effect on Bradycardia: The primary mechanism of atropine's anti-bradycardic effect is the blockade of M2 receptors on the heart. Given this compound's selectivity for the M3 receptor, it is hypothesized to have a significantly weaker effect on reversing vagally-induced bradycardia compared to atropine. Direct experimental data is needed to confirm this.
-
Pressor Response: The M3 receptor plays a key role in mediating vasodilation through the release of nitric oxide from endothelial cells. By blocking these receptors, this compound could potentially lead to an increase in peripheral vascular resistance and, consequently, a pressor response. This effect might be more pronounced than that observed with atropine, which also has opposing effects on other muscarinic receptor subtypes that can influence blood pressure.
Data Summary and Comparison
Due to the absence of publicly available quantitative data for this compound, a direct tabular comparison of the two compounds is not possible at this time. The table below summarizes the known and theoretical effects based on receptor selectivity.
| Feature | Atropine (Non-selective Muscarinic Antagonist) | This compound (Selective M3 Muscarinic Antagonist) - Theoretical |
| Effect on Bradycardia | Effective: Blocks M2 receptors in the heart, leading to an increase in heart rate. | Likely Ineffective: Does not significantly block M2 receptors responsible for cardiac slowing. |
| Pressor Response | Variable: Can increase blood pressure secondary to increased heart rate, but direct vasoconstrictor effects are generally weak. | Potential for Pressor Effect: May increase blood pressure by blocking M3-mediated vasodilation. |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Muscarinic receptor signaling in the cardiovascular system.
Caption: Workflow for evaluating anti-bradycardic effects.
Conclusion
A definitive comparison of the effects of this compound and atropine on bradycardia and pressor response is not feasible with the currently available public data. While atropine's non-selective muscarinic antagonism leads to a well-characterized, albeit complex, cardiovascular profile, the effects of the selective M3 antagonist this compound remain largely undocumented in the public domain.
Based on its receptor selectivity, this compound is predicted to have minimal impact on heart rate while potentially exhibiting a pressor effect due to the blockade of M3-mediated vasodilation. To validate these hypotheses and enable a direct comparison, dedicated preclinical studies investigating the cardiovascular pharmacology of this compound are required. Researchers in drug development are encouraged to seek proprietary data or conduct head-to-head studies to fully elucidate the cardiovascular safety and efficacy profile of this compound.
A Comparative Study of YM-46303's Potential Impact on Tremor in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential effects of YM-46303, a phosphodiesterase 4 (PDE4) inhibitor, on tremor in mice. As no direct experimental data for this compound in established tremor models were identified in a comprehensive literature search, this document focuses on a well-validated preclinical model for essential tremor—the harmaline-induced tremor model in mice. We present detailed experimental protocols and quantitative data for standard-of-care anti-tremor compounds to establish a benchmark for comparison. The guide further explores the theoretical basis for the potential modulation of tremor by this compound through its mechanism of action on the cyclic AMP (cAMP) signaling pathway.
The Harmaline-Induced Tremor Model: A Standard for Comparison
Harmaline, a beta-carboline alkaloid, is widely used to induce a postural and action tremor in rodents, serving as a robust and predictive model for essential tremor in humans. The tremor is characterized by a frequency of 10-16 Hz and is known to be attenuated by clinically effective anti-tremor medications. The underlying mechanism involves the rhythmic and synchronous firing of neurons in the inferior olivary nucleus, which projects to the cerebellum, a key brain region implicated in the control of movement and posture.
Experimental Protocols
A standardized protocol for inducing and measuring harmaline-induced tremor in mice is crucial for the reliable evaluation of novel therapeutic agents.
Harmaline-Induced Tremor Protocol in Mice
-
Animals: Male ICR mice are group-housed and allowed to acclimate to the experimental room for at least one hour before testing.
-
Compound Administration: Test compounds (e.g., this compound) or vehicle are administered intraperitoneally (i.p.) at predetermined doses. Standard comparators like propranolol are typically administered 20-30 minutes before harmaline.
-
Tremor Induction: Harmaline hydrochloride is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose of 20-30 mg/kg to induce tremor.
-
Tremor Assessment: Following a brief acclimation period in a tremor monitoring chamber, tremor activity is quantified. This is often done using a force plate actimeter or accelerometer-based systems that can differentiate tremor from general locomotor activity. The primary endpoint is the power of motion within the tremor frequency band (10-16 Hz).
-
Data Analysis: The tremor power is recorded over a specified period (e.g., 30-60 minutes) and compared between treatment groups and the vehicle control group. Statistical analysis, such as ANOVA followed by post-hoc tests, is used to determine the significance of any observed anti-tremor effects.
Comparative Efficacy of Standard Anti-Tremor Agents
The following table summarizes the quantitative effects of established anti-tremor medications in the harmaline-induced tremor model in mice. This data serves as a benchmark for evaluating the potential efficacy of novel compounds like this compound.
| Compound | Dose (mg/kg) | Route of Administration | Tremor Inhibition (%) | Reference |
| Propranolol | 10 - 20 | i.p. | Significant reduction | (--INVALID-LINK--) |
| Primidone | 10 - 50 | i.p. | Dose-dependent reduction | [1](--INVALID-LINK--) |
| Gabapentin | 50 - 100 | i.p. | Significant attenuation | [2](--INVALID-LINK--) |
This compound and the Phosphodiesterase 4 (PDE4) Signaling Pathway
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in intracellular signaling by degrading cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels. In the central nervous system, cAMP is involved in a multitude of neuronal processes, including synaptic plasticity, neurotransmitter release, and neuronal survival.
The cerebellum, a critical node in the motor circuitry affected in tremor, expresses high levels of PDE4. Therefore, it is plausible that by modulating cAMP signaling in cerebellar neurons, this compound could influence the neuronal hyperexcitability that underlies tremor. However, it is important to note that some reports indicate that PDE4 inhibitors can have complex effects on motor function, and in some contexts, have been associated with motor side effects.
Figure 1: Simplified signaling pathway of PDE4 inhibition by this compound.
Experimental Workflow for a Comparative Study
The following diagram illustrates a typical workflow for a preclinical study comparing the anti-tremor effects of a novel compound like this compound against a standard treatment in the harmaline-induced tremor model.
Figure 2: Experimental workflow for comparative analysis of anti-tremor agents.
Conclusion and Future Directions
While this compound, a PDE4 inhibitor, presents a theoretically plausible mechanism for the modulation of tremor through the cAMP signaling pathway, there is currently a lack of direct experimental evidence to support its efficacy in the harmaline-induced tremor model in mice. The data presented for the standard anti-tremor agents, propranolol, primidone, and gabapentin, provide a robust benchmark for future preclinical studies.
To ascertain the therapeutic potential of this compound for essential tremor, it is imperative to conduct a head-to-head comparative study following the experimental design outlined above. Such research would provide the necessary quantitative data to determine if this compound can attenuate harmaline-induced tremor and how its efficacy and potency compare to existing treatments. Further investigation into the specific role of different PDE4 subtypes in the cerebellum and their impact on motor control will also be crucial in elucidating the potential of this class of compounds for the treatment of movement disorders.
References
Assessing the Translational Relevance of Amiselimod (YM-46303) Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amiselimod (YM-46303)
Amiselimod, also known as MT-1303 (and formerly this compound), is an orally active, second-generation sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It is a prodrug that is converted in vivo by sphingosine kinases to its active metabolite, amiselimod phosphate (amiselimod-P).[1][3] Amiselimod was designed to selectively target the S1P1 receptor subtype, aiming for potent immunomodulatory effects with an improved safety profile, particularly concerning the cardiac side effects observed with first-generation S1P receptor modulators like fingolimod.[1] This guide provides a comprehensive overview and comparison of the preclinical data for amiselimod, assessing its translational relevance for autoimmune diseases.
Mechanism of Action: S1P1 Receptor Modulation
Amiselimod-P acts as a potent and highly selective functional antagonist of the S1P1 receptor. The binding of amiselimod-P to S1P1 receptors on lymphocytes induces their internalization, rendering the cells unresponsive to the endogenous S1P gradient that is crucial for their egress from secondary lymphoid organs. This "trapping" of lymphocytes, particularly autoreactive T cells, within the lymph nodes prevents their infiltration into sites of inflammation, thereby exerting an immunomodulatory effect. A key advantage of amiselimod is its minimal activity at the S1P3 receptor, which is associated with the bradycardia (slowing of the heart rate) commonly seen with less selective S1P receptor modulators.
Preclinical Efficacy of Amiselimod
In Vitro Potency and Selectivity
Amiselimod's active metabolite, amiselimod-P, demonstrates high potency and selectivity for the human S1P1 receptor in in vitro assays. Its agonist activity is significantly higher for S1P1 compared to other S1P receptor subtypes, with no distinct activity at the S1P2 and S1P3 receptors. This selectivity profile is a key differentiator from the first-generation S1P modulator, fingolimod.
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) |
| Amiselimod-P | 0.075 | >1000 | >1000 | >1000 | High Selectivity |
| Fingolimod-P | ~0.3-0.6 | >10000 | ~3 | ~0.3-0.6 | ~0.3-0.6 |
| Ozanimod | 0.41 | >10000 | >10000 | >10000 | High Affinity |
| Siponimod | ~0.46 | >10000 | >1111 | ~383.7 | ~0.3 |
In Vivo Animal Models
In a murine model of chronic colitis induced by the adoptive transfer of CD4+CD45RBhigh T cells, oral administration of amiselimod demonstrated significant therapeutic efficacy. Daily doses of 0.1 and 0.3 mg/kg inhibited the development of colitis, with an efficacy comparable to that of an anti-mTNF-α monoclonal antibody. Amiselimod treatment led to a marked reduction in the infiltration of pathogenic Th1 and Th17 cells into the colon.
Amiselimod has also shown potent efficacy in preclinical models of systemic lupus erythematosus (SLE), specifically in MRL/lpr and NZBWF1 mice, which spontaneously develop lupus nephritis. Daily oral administration of amiselimod (0.1 and 0.3 mg/kg) both prevented the onset of lupus nephritis and improved existing symptoms. The therapeutic effect was more potent or comparable to that of FK506 (tacrolimus). Histological analysis revealed that amiselimod inhibited the infiltration of T cells into the kidneys, reduced mesangial expansion, and glomerular sclerosis.
Comparative Preclinical Data
Amiselimod vs. Fingolimod
The primary advantage of amiselimod over fingolimod in preclinical studies is its enhanced cardiac safety profile. Fingolimod's activity at the S1P3 receptor is linked to bradycardia. In contrast, amiselimod's high selectivity for S1P1 and lack of S1P3 agonism result in minimal cardiac effects. In vitro studies have shown that amiselimod-P has an approximately five-fold weaker activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels in human atrial myocytes compared to fingolimod-P, further contributing to its favorable cardiac profile. Telemetry studies in monkeys confirmed that amiselimod did not significantly affect heart rate or ECG parameters.
Amiselimod vs. Other S1P Receptor Modulators
Amiselimod's high selectivity for S1P1 is a key feature when compared to other S1P receptor modulators like ozanimod and siponimod, which also exhibit selectivity for S1P1 and S1P5. While all these second-generation modulators aim to reduce the cardiac side effects associated with fingolimod, amiselimod's pharmacokinetic profile allows for administration without the need for dose titration, which is often required for other S1P modulators to mitigate first-dose bradycardia.
Safety Profile
Cardiac Safety
Preclinical and early clinical data strongly support a favorable cardiac safety profile for amiselimod. The high selectivity for the S1P1 receptor and minimal interaction with the S1P3 receptor are the primary reasons for the reduced risk of bradycardia. In a phase I study in healthy subjects, amiselimod, at doses up to 0.8 mg, did not induce clinically significant negative chronotropic or dromotropic effects and was well-tolerated.
Experimental Protocols
In Vitro S1P Receptor Activity Assay
The agonist activity of amiselimod-P and other S1P receptor modulators on human S1P receptors is typically assessed using an intracellular Ca2+ mobilization assay or a [35S]GTPγS binding assay in cell lines engineered to express individual human S1P receptor subtypes. The half-maximal effective concentration (EC50) is then calculated to determine the potency and selectivity of the compounds.
Murine Model of Colitis
A widely used model to assess the efficacy of potential IBD therapies is the adoptive transfer of CD4+CD45RBhigh T cells from BALB/c mice into immunodeficient SCID mice. Following cell transfer, recipient mice develop chronic colitis. Treatment with amiselimod or a comparator is typically initiated one week after cell transfer and administered daily via oral gavage. Disease progression is monitored by body weight changes and histological scoring of colonic inflammation. Immunological endpoints include the analysis of infiltrating T cell populations (Th1, Th17) in the colonic lamina propria by flow cytometry.
Murine Models of Lupus Nephritis
The MRL/lpr and NZBWF1 mouse strains are standard models for studying SLE as they spontaneously develop an autoimmune disease that closely mimics human lupus nephritis. For prophylactic studies, treatment with amiselimod or a comparator is initiated before the onset of significant proteinuria. For therapeutic studies, treatment begins after the establishment of nephritis. Key outcome measures include weekly monitoring of proteinuria, measurement of serum anti-dsDNA antibody levels, and comprehensive histological evaluation of the kidneys at the end of the study to assess glomerular and interstitial inflammation, and tissue damage.
Translational Relevance and Conclusion
The preclinical data for amiselimod (this compound/MT-1303) strongly support its potential as a potent and selective immunomodulatory agent for the treatment of autoimmune diseases. Its high selectivity for the S1P1 receptor translates to a significantly improved cardiac safety profile compared to the first-generation S1P modulator, fingolimod. The robust efficacy demonstrated in preclinical models of colitis and lupus nephritis highlights its therapeutic potential in T-cell-mediated autoimmune disorders. The comparable or superior efficacy to established therapies in these models, such as anti-TNF-α and tacrolimus, further underscores its translational promise. The favorable pharmacokinetic and safety profile, which may eliminate the need for dose titration, represents a significant clinical advantage. Further clinical investigation is warranted to confirm these preclinical findings in patient populations with autoimmune diseases.
References
- 1. S1P1 receptor signaling overrides retention mediated by G alpha i-coupled receptors to promote T cell egress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for YM-46303: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like YM-46303 is paramount for laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, a muscarinic acetylcholine receptor (mAChR) antagonist. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on general principles for the disposal of analogous chemical substances. All procedures must be conducted in accordance with institutional, local, state, and federal regulations.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental contact, flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical advice. If swallowed, contact a poison control center or doctor immediately for treatment advice.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials should be treated as hazardous chemical waste. The following steps outline a general procedure for its collection and disposal:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and compatible waste container.
-
Container Selection: Use a non-reactive, sealable container appropriate for chemical waste. The container must be in good condition and have a secure lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics. The accumulation start date should also be clearly marked on the label.
-
Accumulation: Store the waste container in a designated satellite accumulation area that is at or near the point of generation. This area should be under the control of the laboratory personnel and away from drains or sources of ignition.
-
Disposal Request: Once the container is full or has reached the institutional time limit for satellite accumulation, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Decontamination: All lab equipment and surfaces contaminated with this compound should be decontaminated. The cleaning materials, including wipes and absorbents, must also be disposed of as hazardous waste.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After thorough cleaning, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of waste generation to its final disposal.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
Signaling Pathway of Muscarinic Acetylcholine Receptors (M3 Subtype)
This compound is an antagonist of muscarinic acetylcholine receptors, with a high affinity for the M3 subtype. Understanding the signaling pathway of these receptors is crucial for researchers working with such compounds. The diagram below illustrates the canonical signaling cascade initiated by the activation of the M3 muscarinic receptor.[1][2] As an antagonist, this compound would block this pathway.
Caption: A diagram of the M3 muscarinic acetylcholine receptor signaling cascade.
By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.
References
Essential Safety and Logistical Information for Handling YM-46303
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of the research compound YM-46303. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document adheres to the precautionary principle, treating the compound as potentially hazardous and outlining best practices for handling potent, research-grade chemicals.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.[1][2][3]
| Activity | Minimum Required PPE | Recommended PPE for Weighing Powders & Preparing Solutions |
| Gloves | Nitrile gloves (double-gloving recommended) | Double nitrile gloves |
| Eye/Face Protection | Safety glasses with side shields | Chemical splash goggles and a face shield |
| Lab Coat/Gown | Fully-buttoned laboratory coat | Disposable gown with tight-fitting cuffs |
| Respiratory Protection | Not generally required for handling small quantities in a ventilated enclosure | NIOSH-approved respirator (e.g., N95 for powders) |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[1]
Operational Plan: Step-by-Step Guidance for Safe Handling
This operational plan provides a procedural workflow for handling this compound from receipt to disposal, ensuring a safe laboratory environment.
Designated Handling Area
-
Establish a Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.[1]
-
Ensure Accessibility to Safety Equipment: The designated area should have immediate access to an emergency eyewash station and a safety shower.
Weighing and Transferring
-
Ventilated Enclosure: Perform all manipulations of solid this compound, especially weighing and transferring, within a certified chemical fume hood or a powder-containment hood to minimize inhalation exposure.
-
Use Appropriate Tools: Utilize appropriate tools (e.g., spatulas, weigh paper) to handle the compound.
-
Minimize Dust Generation: Handle the powder gently to avoid creating dust. Wet-handling techniques, such as dampening the powder with a suitable solvent, can further reduce dust generation.
Solution Preparation
-
Slow Addition: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Proper Glassware: Use appropriate and inspected glassware for all solution preparations.
Post-Handling Decontamination
-
Surface Cleaning: After each use, thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling
-
Designated Waste Container: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.
-
Labeling Requirements: The label must include the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any known hazards. Do not use abbreviations or chemical formulas.
-
Incompatible Wastes: Do not mix this compound waste with other incompatible chemical wastes.
Container Management
-
Compatible Containers: Use containers that are compatible with the chemical waste. Whenever possible, use the original container.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.
-
Secondary Containment: Store waste containers in a designated secondary containment area to prevent spills.
Disposal Procedure
-
Professional Disposal Service: Arrange for the disposal of hazardous waste through a licensed and approved professional waste disposal service.
-
Follow Institutional Protocols: Adhere to all institutional and local regulations for hazardous waste disposal.
Emergency Procedures: First Aid
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of cool running water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention. |
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
